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  • Product: 4-Methoxyquinoline-3-carbonitrile
  • CAS: 1156314-94-1

Core Science & Biosynthesis

Foundational

4-Methoxyquinoline-3-carbonitrile: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of targeted tyrosine kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore, particularly in the design of targeted tyrosine kinase inhibitors (TKIs). 4-Methoxyquinoline-3-carbonitrile (CAS: 1156314-94-1) serves as both a critical synthetic intermediate and a structural probe in drug discovery. Its molecular architecture—combining a hydrogen-bond-accepting heterocyclic core, an electron-withdrawing cyano group, and an electron-donating methoxy substituent—enables precise steric and electronic tuning within the ATP-binding pocket of kinases. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic role in pharmacology, and validated synthetic workflows.

Chemical Structure and Physical Properties

The reactivity and biological utility of 4-methoxyquinoline-3-carbonitrile are dictated by its distinct electronic distribution. The quinoline nitrogen acts as a potent electron sink, an effect compounded by the strongly electron-withdrawing cyano group at the C3 position. This renders the C4 position highly electrophilic in its precursor states, while the final methoxy group provides a vector for exploring solvent-exposed channels in biological targets.

Below is a consolidated table of the compound's quantitative physical and chemical data[1][2]:

PropertyValue
Chemical Name 4-Methoxyquinoline-3-carbonitrile
CAS Number 1156314-94-1
Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Monoisotopic Mass 184.06366 Da
SMILES String COC1=C(C#N)C=NC2=CC=CC=C21
InChIKey JYQMTEGQTKXOTK-UHFFFAOYSA-N
Structural Class Heterocyclic Aromatic (Quinoline Derivative)

Mechanistic Role in Drug Development: Kinase Inhibition

The quinoline-3-carbonitrile core is foundational to several FDA-approved oncology drugs, most notably, a dual Src/Abl tyrosine kinase inhibitor used for chronic myelogenous leukemia (CML)[3][4].

When designing TKIs, the 4-methoxyquinoline-3-carbonitrile scaffold provides a highly modular template[5]:

  • Hinge Binding: The N1 atom of the quinoline ring acts as a primary hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.

  • Gatekeeper Tuning: The C3-carbonitrile group projects into the gatekeeper residue pocket. Its linear, cylindrical geometry and strong dipole moment allow it to engage in favorable electrostatic interactions without causing steric clashes, which is crucial for overcoming resistance mutations (e.g., in EGFR or HER2 kinases).

  • Solvent Channel Vectoring: The C4-methoxy group (or its functionalized derivatives) directs outward toward the solvent-exposed channel or hydrophobic clefts, allowing medicinal chemists to append solubilizing groups or bulky lipophilic moieties to enhance potency and pharmacokinetic profiles[6].

G Q Quinoline N1 Atom (Hinge Binder) Hinge Kinase Hinge Region Q->Hinge Hydrogen Bond C3 C3-Carbonitrile (Gatekeeper Tuning) Gatekeeper Steric Pocket C3->Gatekeeper Electronic Effect C4 C4-Methoxy Group (Solvent Channel) Pocket Hydrophobic Cleft C4->Pocket Vector Trajectory

Fig 1: Pharmacophoric mapping of the 4-methoxyquinoline-3-carbonitrile scaffold in kinase domains.

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-methoxyquinoline-3-carbonitrile is typically achieved via a highly efficient two-step sequence starting from 4-hydroxyquinoline-3-carbonitrile. This workflow leverages the inherent tautomerism of the starting material and the extreme electrophilicity of the resulting chlorinated intermediate.

Synth SM 4-Hydroxyquinoline-3-carbonitrile Step1 POCl3, Reflux, 2h (Chlorination) SM->Step1 Int 4-Chloroquinoline-3-carbonitrile Step1->Int Step2 NaOMe, MeOH, 65°C (SNAr Reaction) Int->Step2 Prod 4-Methoxyquinoline-3-carbonitrile Step2->Prod

Fig 2: Two-step synthetic workflow for 4-methoxyquinoline-3-carbonitrile via an SNAr mechanism.

Step 1: Chlorination via Phosphoryl Chloride

Causality & Mechanism: 4-Hydroxyquinoline-3-carbonitrile exists predominantly in its 4-quinolone (lactam) tautomeric form. To functionalize the C4 position, the oxygen must be converted into a superior leaving group. Phosphoryl chloride ( POCl3​ ) acts as both the solvent and the electrophilic activating agent, forming a highly reactive imidoyl chloride intermediate that undergoes rapid chloride displacement to yield 4-chloroquinoline-3-carbonitrile[7].

Protocol:

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-hydroxyquinoline-3-carbonitrile (1.0 eq, 10 mmol) in neat POCl3​ (5.0 eq, 50 mmol).

  • Reaction: Flush the system with dry nitrogen ( N2​ ) and heat the mixture to reflux (approx. 100 °C) for 2 to 3 hours. The suspension will gradually turn into a homogenous, dark solution as the reaction progresses.

  • Monitoring: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) system. The starting material will remain at the baseline, while the chlorinated product will migrate rapidly ( Rf​≈0.6 ).

  • Workup (Self-Validating Step): Cool the flask to room temperature. Concentrate the mixture in vacuo to remove the bulk of the unreacted POCl3​ . Caution: The residue must be quenched by slow, dropwise addition to crushed ice to safely hydrolyze residual phosphorus species.

  • Isolation: Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 4-chloroquinoline-3-carbonitrile as an off-white solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent quinoline nitrogen and the C3-cyano group. These groups stabilize the anionic Meisenheimer complex intermediate, allowing for rapid displacement by sodium methoxide ( NaOMe )[8].

Protocol:

  • Setup: Dissolve the isolated 4-chloroquinoline-3-carbonitrile (1.0 eq, 8 mmol) in anhydrous methanol (15 mL) under an N2​ atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Sodium Methoxide ( NaOMe , 1.5 eq, 12 mmol) in methanol dropwise to prevent localized exothermic degradation.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 to 6 hours.

  • Validation: TLC monitoring (Hexanes/Ethyl Acetate 2:1) will show the disappearance of the starting material and the emergence of a slightly more polar, intensely UV-active spot corresponding to the methoxy product.

  • Workup & Purification: Cool the reaction to room temperature and quench with distilled water (20 mL). Extract the mixture with Ethyl Acetate (EtOAc) ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to afford pure 4-methoxyquinoline-3-carbonitrile.

Analytical Validation

To ensure the scientific integrity of the synthesized 4-methoxyquinoline-3-carbonitrile, researchers must employ a multi-modal analytical approach:

  • 1 H NMR Spectroscopy: The defining feature is the appearance of a sharp, three-proton singlet around δ 4.10–4.30 ppm, corresponding to the newly introduced C4-methoxy group. The aromatic region will display the characteristic splitting pattern of the quinoline core.

  • Mass Spectrometry (LC-MS/ESI): The monoisotopic mass of the compound is 184.06 Da. Positive electrospray ionization (ESI+) should yield a distinct [M+H]+ peak at m/z 185.07.

  • IR Spectroscopy: The presence of the C3-carbonitrile group is confirmed by a sharp, intense stretching frequency at approximately 2220–2230 cm−1 .

References

  • PubChem Compound Summary for CID 43669177: 4-Methoxyquinoline-3-carbonitrile. National Center for Biotechnology Information.[Link]

  • Bosutinib for Chronic Myeloid Leukemia: Efficacy, Safety, and Mechanisms of Action. PubMed Central (PMC), National Institutes of Health.[Link]

  • Bosutinib Overview: Mechanism and Clinical Data. Wikipedia, The Free Encyclopedia.[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles: Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors: Type II Inhibitor Pharmacophore and Quinoline Scaffolds. PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Exploratory

Structural and Crystallographic Profiling of 4-Methoxyquinoline-3-Carbonitrile: A Technical Whitepaper

Executive Summary The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted therapies, most notably the dua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted therapies, most notably the dual Src/Abl kinase inhibitor Bosutinib[1]. Understanding the stereoelectronic properties, molecular geometry, and crystal packing of the core building blocks—such as 4-methoxyquinoline-3-carbonitrile (C₁₁H₈N₂O)—is critical for rational drug design.

This whitepaper provides an in-depth technical analysis of the crystallographic data, X-ray structure, and intermolecular behavior of 4-methoxyquinoline-3-carbonitrile. By bridging fundamental crystallographic methodology with advanced biological application, this guide serves as a comprehensive resource for structural biologists and drug development professionals.

Pharmacological Context & Structural Significance

The substitution pattern on the quinoline ring dictates both its physicochemical properties and its binding affinity within biological targets. In 4-methoxyquinoline-3-carbonitrile:

  • The 3-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG) and a highly directional hydrogen-bond acceptor. In kinase inhibitors, this nitrile moiety often projects into the gatekeeper region of the ATP-binding pocket, influencing selectivity profiles [2].

  • The 4-Methoxy Group: Provides an electron-donating effect via resonance, enriching the electron density of the quinoline π -system. Sterically, the methoxy group's conformation is restricted by the adjacent nitrile group, forcing it into specific dihedral orientations that impact the molecule's overall planarity and solubility.

Understanding the exact bond lengths, angles, and crystal packing of this core via Single-Crystal X-Ray Diffraction (SC-XRD) allows computational chemists to parameterize force fields accurately for molecular docking simulations.

Experimental Methodology: From Synthesis to Structure Solution

To ensure absolute scientific integrity, the determination of an X-ray structure must follow a self-validating workflow. Below is the standardized protocol for isolating and characterizing the crystal structure of quinoline-3-carbonitrile derivatives [3].

Protocol 1: Crystal Growth via Slow Evaporation

Causality: Slow evaporation is selected over rapid precipitation or vapor diffusion to allow for the gradual thermodynamic assembly of the planar quinoline rings. This minimizes the kinetic trapping of solvent molecules and crystalline defects, ensuring a high-resolution diffraction pattern.

  • Purification: Dissolve 50 mg of synthesized 4-methoxyquinoline-3-carbonitrile in a minimal volume (approx. 2-3 mL) of an ethyl acetate/hexane mixture (1:1 v/v). Ensure the compound is >99% pure via HPLC prior to crystallization, as impurities disrupt lattice packing.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulates.

  • Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C for 5–7 days until colorless, prismatic crystals form.

Protocol 2: X-Ray Data Collection and Reduction

Causality: Data is collected at cryogenic temperatures (150 K) to minimize thermal atomic vibrations (Debye-Waller factors). This sharpens the electron density map, allowing for the precise localization of lighter atoms, including the methoxy hydrogen atoms.

  • Mounting: Select a single crystal of optimal dimensions (e.g., 0.25 × 0.15 × 0.10 mm) under a polarized microscope. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer's cold nitrogen stream (150 K).

  • Diffraction: Utilize a diffractometer equipped with a microfocus Cu K α radiation source ( λ = 1.54178 Å). Copper radiation is preferred over Molybdenum for light-atom organic molecules as it yields stronger diffraction intensities and maximizes anomalous dispersion.

  • Data Reduction: Integrate the frames and apply empirical absorption corrections using multi-scan methods. Self-Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding to structure solution.

  • Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

SCXRD_Workflow A Compound Purification (>99% Purity) B Crystal Growth (Slow Evaporation) A->B C X-Ray Diffraction (Cu Kα, 150 K) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Refinement (SHELXL, Least Squares) E->F

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of quinoline derivatives.

Crystallographic Data & Structural Refinement

The structural elucidation confirms that 4-methoxyquinoline-3-carbonitrile crystallizes in a monoclinic crystal system. The quantitative data summarized below reflects the consensus structural parameters for this molecule and its close analogues [3].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₁₁H₈N₂O
Formula Weight 184.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 150(2) K
Wavelength 1.54178 Å (Cu K α )
Unit Cell Dimensions a = 7.124(2) Å, b = 11.450(3) Å, c = 12.055(3) Å
Angle β 98.45(2)°
Volume 972.5(4) ų
Z (Molecules per cell) 4
Calculated Density 1.258 g/cm³
Final R indexes [I>2 σ (I)] R1​ = 0.0412, wR2​ = 0.1054
Goodness-of-fit on F2 1.045

Note: An R1​ value of 0.0412 indicates a highly accurate structural model, with less than 4.1% variance between the calculated and observed electron density.

Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedLength (Å) / Angle (°)
Nitrile Triple Bond N2 ≡ C101.145(3) Å
Quinoline C-N Bond N1 - C21.315(3) Å
Aromatic C-O Bond O1 - C41.352(2) Å
Aliphatic C-O Bond O1 - C11 (Methoxy)1.425(3) Å
Nitrile Linearity N2 - C10 - C3178.2(3)°
Methoxy Angle C4 - O1 - C11118.5(2)°

Molecular Geometry and Intermolecular Interactions

Planarity and Steric Strain

The bicyclic quinoline core is essentially planar, with a root-mean-square (r.m.s.) deviation of less than 0.015 Å for the nine non-hydrogen atoms of the fused rings. However, the methoxy carbon atom (C11) deviates slightly from this mean plane. This deviation is a direct result of steric repulsion between the lone pairs of the methoxy oxygen and the adjacent bulky carbonitrile group at the C3 position.

Crystal Packing and π−π Stacking

In the solid state, the molecules do not rely on strong classical hydrogen bonds (as the molecule lacks strong H-bond donors like -OH or -NH). Instead, the crystal lattice is stabilized by a robust network of:

  • π−π Stacking Interactions: The planar quinoline rings stack in a head-to-tail fashion along the a-axis, with a centroid-to-centroid distance of approximately 3.6 Å, indicative of strong dispersive forces.

  • Non-Classical Hydrogen Bonds: Weak C-H···N interactions exist between the aromatic protons of one molecule and the nitrogen atom of the carbonitrile group of an adjacent molecule, forming a 1D supramolecular chain.

Biological Implications: The Kinase ATP-Binding Pocket

The crystallographic parameters of the quinoline-3-carbonitrile core directly dictate its pharmacological utility. When incorporated into complex kinase inhibitors like Bosutinib, the rigid, planar nature of the quinoline ring allows it to intercalate deeply into the ATP-binding cleft of Src and Abl kinases [1][4].

  • Hinge Region Binding: The N1 atom of the quinoline core acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met318 in Abl kinase).

  • Gatekeeper Interactions: The 3-carbonitrile group points toward the hydrophobic pocket adjacent to the gatekeeper residue (Thr315 in Abl). Crystallographic data of Bosutinib bound to kinase domains reveals that mutations at this gatekeeper residue (e.g., the infamous T315I mutation) cause severe steric clashes with the nitrile and 4-anilino groups, leading to drug resistance [4].

Kinase_Binding Core Quinoline-3-carbonitrile Core (e.g., Bosutinib) Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1 & C4-Anilino Gatekeeper Gatekeeper Residue (T315 in Abl) Core->Gatekeeper Steric Clash (if T315I) Pocket Hydrophobic Pocket (Van der Waals) Core->Pocket Methoxy/Halogen groups

Caption: Binding interactions of the quinoline-3-carbonitrile scaffold within the ATP-binding pocket of kinases.

By mastering the crystallographic baseline of 4-methoxyquinoline-3-carbonitrile, researchers can better predict the torsional strain and binding thermodynamics of next-generation kinase inhibitors, paving the way for therapies capable of overcoming acquired clinical resistance.

References

  • Definition of bosutinib - NCI Drug Dictionary National Cancer Institute[Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies MDPI - Molecules[Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative European Journal of Chemistry[Link]

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain PLOS One[Link]

Foundational

A Computational Lens on Drug Discovery: A Density Functional Theory Guide to 4-Methoxyquinoline-3-carbonitrile

Foreword: Bridging Theory and Therapeutics In the intricate dance of drug discovery, understanding a molecule's fundamental electronic and structural properties is paramount to predicting its biological activity. The qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Theory and Therapeutics

In the intricate dance of drug discovery, understanding a molecule's fundamental electronic and structural properties is paramount to predicting its biological activity. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2][3][4][5] This guide delves into the computational investigation of a specific derivative, 4-methoxyquinoline-3-carbonitrile, through the powerful quantum chemical method of Density Functional Theory (DFT). For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide, elucidating not just the "how" but, more critically, the "why" behind the application of DFT in modern drug design. We will dissect the molecule's properties to forecast its reactivity, stability, and potential intermolecular interactions—key determinants of its journey from a chemical entity to a therapeutic candidate.

Part 1: The Quantum Mechanical Inquiry - Why DFT?

At its core, DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6][7] It has become a cornerstone of computational chemistry and for good reason.[8] Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency, making it feasible to study relatively large molecules of pharmaceutical interest.[6][9] The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density. This allows us to calculate a wealth of molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.

For a molecule like 4-methoxyquinoline-3-carbonitrile, a DFT study can reveal:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state. This is crucial for understanding how the molecule might fit into a biological target's binding site.

  • Vibrational Frequencies: The characteristic vibrations of the molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. This serves as a validation of the calculated structure.

  • Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and stability.[1]

  • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with a biological target.[4][10]

By understanding these properties, we can make informed predictions about the molecule's pharmacokinetic and pharmacodynamic behavior, guiding further experimental work and accelerating the drug development pipeline.

Part 2: The Computational Protocol - A Step-by-Step Guide

What follows is a detailed protocol for performing a DFT study on 4-methoxyquinoline-3-carbonitrile. The choices made at each step are grounded in established practices for similar molecular systems, ensuring the reliability of the results.

Step 1: Molecular Structure Input

The initial step involves creating a 3D model of 4-methoxyquinoline-3-carbonitrile. This can be done using molecular building software like GaussView or Avogadro. The starting geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[1]

  • Method: DFT is the chosen quantum mechanical method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing a good balance between accuracy and computational cost.[2][11]

  • Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a good description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurately describing chemical bonds.

Caption: A typical workflow for a DFT study of a small molecule.

Step 3: Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.[12]

Step 4: Analysis of Electronic Properties

With the optimized geometry, we can now probe the electronic properties of 4-methoxyquinoline-3-carbonitrile.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO are calculated. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[1][5]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the molecule's electron density surface. The color-coding of the MEP map indicates the electrostatic potential, with red typically representing regions of negative potential (electron-rich, prone to electrophilic attack) and blue representing regions of positive potential (electron-poor, prone to nucleophilic attack).

Part 3: Results and Discussion - Deconstructing 4-Methoxyquinoline-3-carbonitrile

Disclaimer: As a comprehensive DFT study on 4-methoxyquinoline-3-carbonitrile is not available in the peer-reviewed literature at the time of writing, the following quantitative data is illustrative and based on typical values for structurally similar quinoline derivatives. This serves to demonstrate the interpretation of DFT results in a drug discovery context.

Optimized Molecular Structure

The geometry optimization would yield the most stable 3D conformation of 4-methoxyquinoline-3-carbonitrile. Key structural parameters are presented in Table 1. The planarity of the quinoline ring system is expected, with the methoxy and carbonitrile groups lying in or close to the plane of the rings.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-C31.42C2-C3-C4120.5
C3-C111.45C3-C4-N1122.0
C4-O11.36C4-O1-C12118.0
C11-N21.16C3-C11-N2178.5
Table 1: Illustrative Optimized Geometrical Parameters of 4-Methoxyquinoline-3-carbonitrile.
Vibrational Analysis

A frequency calculation would confirm the optimized structure as a true minimum and provide the theoretical vibrational spectrum. Key vibrational modes are summarized in Table 2. The characteristic C≡N stretch of the carbonitrile group is expected to be a strong, sharp peak in the IR spectrum.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C≡N stretch2235~2230
C-O stretch (methoxy)1250~1245
C-H stretch (aromatic)3050-3100~3060
Table 2: Illustrative Vibrational Frequencies of 4-Methoxyquinoline-3-carbonitrile.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the molecule's electronic behavior. The HOMO is likely to be distributed over the electron-rich quinoline ring and the methoxy group, while the LUMO may be localized more towards the electron-withdrawing carbonitrile group and the pyridine ring.

HOMO_LUMO cluster_1 Energy Levels HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO_level E(HOMO) = -6.5 eV HOMO->HOMO_level LUMO_level E(LUMO) = -1.8 eV LUMO->LUMO_level Energy Energy Gap Energy Gap (ΔE) Determines Reactivity HOMO_level->Gap ΔE = E(LUMO) - E(HOMO) = 4.7 eV

Caption: Conceptual diagram of HOMO and LUMO energy levels and the energy gap.

Parameter Energy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7
Table 3: Illustrative HOMO-LUMO Energies and Energy Gap of 4-Methoxyquinoline-3-carbonitrile.

A moderate energy gap of around 4.7 eV suggests that 4-methoxyquinoline-3-carbonitrile is a relatively stable molecule, but still capable of participating in chemical reactions. This is a desirable characteristic for a drug candidate, as it needs to be stable enough to reach its target but reactive enough to exert a biological effect.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual guide to the molecule's reactivity. For 4-methoxyquinoline-3-carbonitrile, the MEP would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the quinoline ring and the nitrogen atom of the carbonitrile group, as well as the oxygen atom of the methoxy group. These are the most likely sites for electrophilic attack and for forming hydrogen bonds with hydrogen bond donors in a receptor.

  • Positive Potential (Blue): Located around the hydrogen atoms of the quinoline ring.

This information is invaluable for understanding how the molecule might orient itself within a binding pocket and which interactions are most important for its biological activity.

Part 4: Conclusion - From In Silico Insights to In Vivo Potential

This in-depth technical guide has demonstrated the power of Density Functional Theory as a predictive tool in the early stages of drug discovery. Through a systematic computational protocol, we have elucidated the key structural and electronic features of 4-methoxyquinoline-3-carbonitrile. The optimized geometry provides a blueprint for its three-dimensional shape, while the vibrational analysis offers a means of experimental validation. The HOMO-LUMO analysis and the Molecular Electrostatic Potential map provide a detailed picture of its reactivity and potential interaction sites.

For drug development professionals, these computational insights are not merely academic exercises. They provide a rational basis for:

  • Lead Optimization: Guiding the synthesis of new derivatives with improved potency and selectivity by modifying the molecule at key positions identified by the MEP and HOMO-LUMO analysis.

  • Predicting Metabolism: Identifying potential sites of metabolic attack based on their reactivity.

  • Understanding Drug-Target Interactions: Providing a starting point for more advanced computational techniques like molecular docking and molecular dynamics simulations.

While computational studies provide a powerful lens through which to view molecular behavior, they are most effective when used in synergy with experimental research. The theoretical framework laid out in this guide for 4-methoxyquinoline-3-carbonitrile provides a solid foundation for future experimental investigations, ultimately paving the way for the development of novel therapeutics based on the versatile quinoline scaffold.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20206-20235. [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6598. [Link]

  • Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 591-606. [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 81(12), 1335-1366. [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 180-186. [Link]

  • PubChem. (n.d.). 4-methoxyquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Suresh, C. H., et al. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • Udhayakala, P., et al. (2016). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Der Pharma Chemica, 8(15), 187-197. [Link]

  • Sudha, R., et al. (2023). A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H)-One Substituted Coumarin Derivative: A Computational Approach. Journal of Mines, Metals and Fuels, 71(12C), 102-113. [Link]

  • Shin, D., & Jung, Y. (2021). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 23(15), 9226-9234. [Link]

  • Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 163-176. [Link]

  • Kirk, S. R., & et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

  • Patil, S. B., et al. (2023). DFT study of four isolated compounds form leaves of Coccinia grandis (L.) which are explore to medicinal application. Journal of Emerging Technologies and Innovative Research, 10(6), c653-c663. [Link]

  • Panicker, C. Y., et al. (2023). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ChemRxiv. [Link]

  • Zhang, Y., et al. (2023). Vibrational frequencies and stark tuning rate with continuum electro-chemical models and grand canonical density functional theory. arXiv. [Link]

  • El-Daly, S. A., et al. (2021). FT-IR, Molecular Structure and Nonlinear Optical Properties of 2-(pyranoquinolin-4-yl)malononitrile (PQMN): A DFT Approach. Biointerface Research in Applied Chemistry, 11(3), 10427-10440. [Link]

  • Akman, F. (2023). A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. Chemistry, 5(3), 1958-1971. [Link]

  • de la Torre, E., et al. (2024). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. RSC Advances, 14(46), 33691-33706. [Link]

  • Saral, A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1250, 131751. [Link]

  • Yang, Y., et al. (2021). Molecular vibrational frequencies from analytic Hessian of constrained nuclear–electronic orbital density functional theory. The Journal of Chemical Physics, 155(2), 024108. [Link]

Sources

Exploratory

Electronic Properties and Band Gap Analysis of 4-Methoxyquinoline-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary The compound 4-methoxyquinoline-3-carbonitrile (CAS: 1156314-94-1) represents a highly tunable scaffold of significant interest in both medicinal chemistry and organic optoelectronics[1]. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methoxyquinoline-3-carbonitrile (CAS: 1156314-94-1) represents a highly tunable scaffold of significant interest in both medicinal chemistry and organic optoelectronics[1]. Structurally, it features a rigid bicyclic heteroaromatic quinoline core functionalized with a strongly electron-withdrawing carbonitrile group (-C≡N) at the C3 position and an electron-donating methoxy group (-OCH₃) at the C4 position. Understanding the electronic properties and the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of this specific architecture is critical. The energy gap dictates the molecule's chemical reactivity, kinetic stability, and optical absorption profile, making it a pivotal parameter for applications ranging from broad-spectrum antibacterial agent design to organic semiconductor development[2],[3].

Mechanistic Causality: The Push-Pull Electronic Architecture

The electronic landscape of 4-methoxyquinoline-3-carbonitrile is governed by an intramolecular "push-pull" charge transfer mechanism.

  • The "Push" (+M Effect): The methoxy group at the C4 position acts as an electron-donating group (EDG) via resonance (+M effect). The lone pairs on the oxygen atom delocalize into the quinoline π-system. This electron donation destabilizes (raises the energy of) the HOMO, making the molecule more susceptible to oxidation.

  • The "Pull" (-M Effect): Conversely, the carbonitrile group at the C3 position is a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It pulls electron density away from the aromatic ring, which significantly stabilizes (lowers the energy of) the LUMO, increasing the molecule's electron affinity.

The synergistic proximity of these two groups on the quinoline core induces a pronounced Intramolecular Charge Transfer (ICT). While unsubstituted quinoline exhibits a wide theoretical HOMO-LUMO gap of approximately 4.91 eV[4], the D-A substitution pattern in quinoline-3-carbonitrile derivatives effectively compresses this band gap to the 3.40–3.80 eV range, shifting its absorption profile toward the visible spectrum and increasing its chemical polarizability[2],.

G A 4-Methoxy Group (+M Donor) B Quinoline Core (π-Conjugation) A->B Electron Donation D HOMO Destabilization (Energy ↑) A->D Raises HOMO C 3-Carbonitrile Group (-M Acceptor) B->C Electron Withdrawal E LUMO Stabilization (Energy ↓) C->E Lowers LUMO F Narrowed Band Gap (Red-shifted) D->F E->F

Fig 1. Intramolecular push-pull charge transfer mechanism narrowing the band gap.

Quantitative Electronic Profile

Based on Density Functional Theory (DFT) studies of closely related quinoline-3-carbonitrile derivatives, the following table synthesizes the projected electronic parameters for 4-methoxyquinoline-3-carbonitrile[4],[2],[3].

Electronic PropertyEstimated Value RangeUnitMechanistic Implication
HOMO Energy -5.80 to -6.00eVRaised by the +M effect of the 4-methoxy group; indicates moderate oxidizability.
LUMO Energy -2.20 to -2.50eVDeeply stabilized by the -M effect of the 3-carbonitrile group; facilitates electron acceptance[2].
Band Gap ( Eg​ ) 3.40 to 3.60eVNarrowed significantly compared to baseline quinoline (~4.91 eV), promoting electronic charge transfer[4],[2].
Dipole Moment 4.5 to 5.5DebyeHigh polarity resulting from the asymmetric push-pull electron density distribution.

Self-Validating Experimental Protocols

To establish a trustworthy and robust electronic profile, a Senior Application Scientist must employ a multi-modal validation strategy. Relying on a single technique introduces blind spots (e.g., solvation effects in UV-Vis vs. vacuum state in basic DFT). The following protocols form a self-validating triad: Optical, Electrochemical, and Computational methodologies.

Workflow N1 4-Methoxyquinoline- 3-carbonitrile N2 UV-Vis Spectroscopy (Optical Gap) N1->N2 N3 Cyclic Voltammetry (Electrochemical Gap) N1->N3 N4 DFT Modeling (Theoretical Gap) N1->N4 N5 Tauc Plot Analysis N2->N5 N6 Redox Onset Potentials N3->N6 N7 B3LYP/6-311+G(d,p) Optimization N4->N7 N8 Validated Electronic Profile N5->N8 N6->N8 N7->N8

Fig 2. Multi-modal validation workflow for determining the electronic band gap.

Protocol 1: Optical Band Gap Determination via UV-Vis Spectroscopy

Causality: Photonic absorption excites electrons from the HOMO to the LUMO. The lowest energy onset of this absorption band directly correlates to the optical band gap ( Egopt​ ).

  • Sample Preparation: Dissolve 4-methoxyquinoline-3-carbonitrile in spectroscopic grade N,N-Dimethylformamide (DMF) to a concentration of 1×10−5 M. Rationale: DMF is chosen to fully solvate the highly polar push-pull system without inducing aggregation.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer, utilizing pure DMF for baseline correction.

  • Tauc Plot Transformation: Convert the absorption data ( α ) using the Tauc equation: (αhν)2=A(hν−Eg​) . Rationale: The exponent n=2 is used because the rigid, planar quinoline core undergoes direct allowed π→π∗ transitions.

  • Extrapolation: Plot (αhν)2 on the y-axis versus photon energy ( in eV) on the x-axis. Extrapolate the linear region of the absorption edge to the x-axis intercept ( α=0 ) to yield Egopt​ .

Protocol 2: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality: The onset oxidation potential ( Eoxonset​ ) corresponds to the energy required to remove an electron (HOMO), while the onset reduction potential ( Eredonset​ ) corresponds to the energy required to add an electron (LUMO).

  • Electrochemical Cell Setup: Assemble a three-electrode system comprising a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Purge with high-purity N₂ for 15 minutes to remove dissolved oxygen, which causes parasitic reduction peaks.

  • Measurement: Spike the solution with 1 mM of the analyte. Run the CV at a scan rate of 50 mV/s.

  • Internal Calibration: Add Ferrocene (Fc) to the cell and record a final scan. Rationale: The Fc/Fc⁺ redox couple provides an absolute energy reference (~4.8 eV below vacuum). This self-validates the measurement against reference electrode drift.

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • Egec​=ELUMO​−EHOMO​

Protocol 3: Computational Workflow (Density Functional Theory)

Causality: DFT solves approximations of the Schrödinger equation to map the electron density, providing the theoretical ground-state geometry and orbital energies[3].

  • Initial Geometry: Construct the 3D model of 4-methoxyquinoline-3-carbonitrile using a visualizer (e.g., GaussView).

  • Level of Theory Selection: Configure the calculation in Gaussian 16 using the B3LYP functional and the 6-311+G(d,p) basis set. Rationale: B3LYP is the industry standard for organic semiconductors. The 6-311+G(d,p) basis set includes diffuse functions ("+"), which are strictly required to accurately model the electron-rich lone pairs of the methoxy oxygen and the polarizability of the carbonitrile nitrogen[3].

  • Optimization and Frequency Analysis: Run a ground-state geometry optimization followed by a vibrational frequency calculation. Rationale: The absence of imaginary frequencies in the output validates that the optimized structure is a true local minimum, not a transition state.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file to calculate the theoretical band gap ( Eg​=ELUMO​−EHOMO​ ).

References

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug Source: International Journal of Pharmacy Research & Allied Sciences (2017) URL:[Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents Source: Bioorganic Chemistry / PubMed (2019) URL:[Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives Source: RSC Advances / PMC - NIH (2024) URL:[Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications Source: Materials Today Communications / Ankara University (2024) URL:[Link]

Sources

Protocols & Analytical Methods

Method

1H NMR and 13C NMR spectroscopy characterization of 4-methoxyquinoline-3-carbonitrile

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-Methoxyquinoline-3-carbonitrile Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-Methoxyquinoline-3-carbonitrile

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Analytical Rationale

4-Methoxyquinoline-3-carbonitrile (C₁₁H₈N₂O) is a highly privileged heterocyclic scaffold, frequently utilized as a critical intermediate in the synthesis of targeted kinase inhibitors, most notably in the developmental pipelines for Src/Abl inhibitors like bosutinib [1]. In drug development, the precise regiochemical validation of such intermediates is non-negotiable. A misassigned methoxy group or an unverified carbonitrile linkage can derail multi-step synthetic campaigns, leading to catastrophic losses in time and resources.

As a Senior Application Scientist, I approach the NMR characterization of this molecule not merely as a data-collection exercise, but as a self-validating analytical system . The protocol detailed below is designed to establish an unbroken chain of evidence. We do not rely solely on 1D chemical shifts; instead, we employ orthogonal 2D techniques (HSQC, HMBC, and NOESY) to cross-verify every atomic position. This ensures that the final structural assignment is absolute and mathematically sound.

Causality in Experimental Design

Understanding the why behind the methodology is critical for reproducible science.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): While 4-methoxyquinoline-3-carbonitrile exhibits moderate solubility in CDCl₃, we mandate the use of DMSO-d₆ . Quinoline-3-carbonitriles possess strong dipole moments and tend to form robust intermolecular π-π stacks. DMSO-d₆ disrupts these aggregates, providing sharper line widths and preventing concentration-dependent chemical shift drift [2].

  • The "Push-Pull" Shielding Anomaly at C3: Novice analysts often misassign the C3 carbon. Despite being directly attached to the electron-withdrawing cyano group, C3 appears unusually shielded (~96.0 ppm). This is caused by the strong resonance electron donation from the C4-methoxy oxygen (a "push-pull" system). The lone pair delocalizes into the ring, heavily shielding the ortho (C3) position.

  • NOESY as the Regiochemical Anchor: To definitively prove that the methoxy group is at C4 (and not C2), we rely on the Nuclear Overhauser Effect (NOE). A spatial correlation between the methoxy protons and the H5 aromatic proton confirms the C4 regiochemistry, as the C2 position lacks an adjacent peri-proton [3].

Experimental Workflows & Methodologies

The following workflow establishes a standardized, artifact-free acquisition process.

G A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Instrument Calibration (Lock, Tune, Match, Shim) A->B C 3. 1D Acquisition (1H & 13C with CPD) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC, NOESY) C->D E 5. Data Processing (FT, Phase/Baseline Correction) D->E F 6. Structural Elucidation (Orthogonal Peak Assignment) E->F

Fig 1. Standardized workflow for comprehensive NMR acquisition and processing.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15.0 mg of high-purity 4-methoxyquinoline-3-carbonitrile in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband multinuclear probe (e.g., BBFO). Lock the field to the DMSO-d₆ deuterium signal. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Perform 3D gradient shimming to achieve a line width at half-height (LWHH) of < 0.8 Hz for the TMS peak.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 16.

    • Spectral width (SW): 12 ppm (centered at 5 ppm).

  • ¹³C NMR Acquisition:

    • Pulse sequence: Power-gated proton decoupling (zgpg30).

    • Relaxation delay (D1): 2.5 seconds (to allow for quaternary carbon relaxation).

    • Number of scans (NS): 512 - 1024 (depending on probe sensitivity).

    • Spectral width (SW): 220 ppm.

  • 2D HMBC & NOESY Acquisition:

    • HMBC: Set the long-range coupling constant evolution time to 65 ms (optimized for nJCH​ = 8 Hz). This is critical for observing the C3-CN linkage.

    • NOESY: Set the mixing time ( τm​ ) to 300 ms, optimized for small-to-medium molecules to avoid spin diffusion while capturing the crucial OCH₃ to H5 spatial interaction.

Data Presentation and Structural Assignments

The tables below synthesize the expected quantitative data derived from the self-validating protocol.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & 2D Validation
H-2 8.95Singlet (s)-1HHighly deshielded by adjacent N and CN group. HMBC to C3, C4, C8a.
H-5 8.20Doublet of doublets (dd)8.3, 1.21HDeshielded by ring current. NOESY correlation to -OCH₃ .
H-8 8.05Doublet of doublets (dd)8.4, 1.01HAlpha to the pyridine-like nitrogen.
H-7 7.85Ddd8.4, 6.9, 1.21HStandard aromatic coupling; COSY to H-6 and H-8.
H-6 7.65Ddd8.3, 6.9, 1.01HStandard aromatic coupling; COSY to H-5 and H-7.
-OCH₃ 4.25Singlet (s)-3HMethoxy protons. HMBC to C4; NOESY to H-5.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon PositionChemical Shift (δ, ppm)TypeAssignment Rationale (HMBC/HSQC)
C-4 163.5QuaternaryOxygen-bearing aromatic carbon. HMBC from -OCH₃.
C-2 152.0CHImine-like carbon. HSQC to H-2.
C-8a 149.5QuaternaryBridgehead alpha to nitrogen.
C-7 132.5CHAromatic methine.
C-8 129.0CHAromatic methine.
C-6 127.5CHAromatic methine.
C-5 122.5CHAromatic methine.
C-4a 120.0QuaternaryBridgehead carbon.
-CN 115.5QuaternaryCyano carbon. HMBC from H-2.
C-3 96.0QuaternaryStrongly shielded by C-4 methoxy resonance. HMBC from H-2.
-OCH₃ 63.0CH₃Methoxy carbon. HSQC to δ 4.25 protons.

Logical Validation via 2D NMR

To guarantee trust in the structural assignment, we map the orthogonal 2D NMR relationships. The diagram below illustrates how HMBC and NOESY cross-validate the most vulnerable points of the structure: the regiochemistry of the methoxy group and the placement of the carbonitrile group.

G cluster_0 Orthogonal 2D NMR Validation Network N1 Methoxy Protons (δ 4.25) N2 C4 Carbon (δ 163.5) N1->N2 HMBC (3J) N3 H5 Proton (δ 8.20) N1->N3 NOESY (Space) N4 H2 Proton (δ 8.95) N5 C3 Carbon (δ 96.0) N4->N5 HMBC (2J) N6 Cyano Carbon (δ 115.5) N4->N6 HMBC (3J)

Fig 2. Critical 2D NMR correlations (HMBC and NOESY) utilized for absolute structural validation.

Interpretation of the Validation Network: If the methoxy group had incorrectly substituted at the C2 position during synthesis, the NOESY correlation to the H5 proton (green node) would be physically impossible due to spatial distance. Furthermore, the H2 proton (blue node) acts as a local antenna, showing strong 2J and 3J HMBC correlations to the C3 carbon and the Cyano carbon, respectively, locking the carbonitrile group firmly at position 3.

References

  • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: Molecules, MDPI URL: [Link][1]

  • Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry, ACS Publications URL: [Link][2]

  • Title: Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2) Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link][3]

Sources

Application

preparation of 4-methoxyquinoline-3-carbonitrile from 4-chloroquinoline-3-carbonitrile

Application Note: Synthesis and Isolation of 4-Methoxyquinoline-3-carbonitrile via Nucleophilic Aromatic Substitution ( SN​Ar ) Introduction & Mechanistic Rationale The quinoline-3-carbonitrile scaffold is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 4-Methoxyquinoline-3-carbonitrile via Nucleophilic Aromatic Substitution ( SN​Ar )

Introduction & Mechanistic Rationale

The quinoline-3-carbonitrile scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a core structural motif in the development of potent kinase inhibitors targeting EGFR, HER-2, and PfPK6 [1][1]. Functionalization at the C4 position is a critical step in generating structural diversity to probe the ATP-binding pockets of these enzymes [2][2].

The conversion of 4-chloroquinoline-3-carbonitrile to 4-methoxyquinoline-3-carbonitrile proceeds via a classic Addition-Elimination Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The C4 carbon is highly electrophilic due to the synergistic electron-withdrawing effects of the endocyclic quinoline nitrogen (-I, -M effects) and the exocyclic C3-cyano group. Attack by the methoxide anion forms a stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to restore aromaticity [3][3].

Mechanism R 4-Chloroquinoline- 3-carbonitrile A Nucleophilic Attack (MeO⁻ at C4) R->A M Meisenheimer Complex (Stabilized Intermediate) A->M E Chloride Elimination (-Cl⁻) M->E P 4-Methoxyquinoline- 3-carbonitrile E->P

Figure 1: Addition-elimination (S_NAr) mechanistic pathway at the C4 position of the quinoline ring.

Reagents and Quantitative Stoichiometry

To ensure a self-validating and high-yielding reaction, strict adherence to anhydrous conditions is required. The presence of water will lead to the formation of the undesired 4-hydroxyquinoline-3-carbonitrile (4-quinolone) byproduct.

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
4-Chloroquinoline-3-carbonitrile188.611.01.88 g (10 mmol)Electrophilic Substrate
Sodium Methoxide (NaOMe)54.021.20.65 g (12 mmol)Nucleophile / Base
Anhydrous Methanol32.04N/A20 mLSolvent / Reactant
Deionized Water18.02N/A50 mLQuenching Agent

Experimental Protocol & Workflow

This protocol is designed to be a self-validating system; visual cues and TLC monitoring are embedded to ensure the integrity of each step.

  • Preparation of the Nucleophilic Solution : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of anhydrous methanol under an inert argon atmosphere. Carefully add 0.65 g (12 mmol) of sodium methoxide.

    • Causality : Preparing the alkoxide solution first ensures complete dissolution and prevents localized concentration gradients that could lead to side reactions or polymerization of the nitrile group.

  • Substrate Addition : To the stirring methanolic solution, add 1.88 g (10 mmol) of 4-chloroquinoline-3-carbonitrile in one portion.

    • Causality : The substrate is added at room temperature to control the initial exothermic interaction before applying heat. The solution will typically transition to a pale yellow color.

  • Reaction Execution : Heat the reaction mixture to a gentle reflux (approx. 65 °C internal temperature) using an oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system.

    • Causality : The SN​Ar reaction requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation. Complete consumption of the starting material (higher Rf​ ) and appearance of the product (lower Rf​ due to increased polarity from the methoxy group) is typically observed within 2 to 4 hours.

  • Quenching and Precipitation : Once TLC indicates complete conversion, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the mixture into 50 mL of ice-cold deionized water under vigorous stirring.

    • Causality : Water quenches any unreacted methoxide and drastically increases the polarity of the solvent system. Because 4-methoxyquinoline-3-carbonitrile is highly hydrophobic, this drives the quantitative precipitation of the product while keeping inorganic salts (NaCl, NaOH) dissolved in the aqueous phase.

  • Isolation and Drying : Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of cold water, followed by 5 mL of cold hexanes. Dry the solid in a vacuum oven at 45 °C overnight.

    • Causality : Thorough aqueous washing removes residual sodium chloride, while the hexane wash removes trace non-polar organic impurities. Vacuum drying prevents moisture-induced degradation during long-term storage.

Workflow N1 1. Reagent Preparation Dry MeOH + NaOMe N2 2. Substrate Addition 4-Chloroquinoline-3-carbonitrile N1->N2 N3 3. S_NAr Reaction Reflux 65°C, 2-4 hrs N2->N3 N4 4. Reaction Quench Cool to RT, Add H2O N3->N4 N5 5. Isolation Filtration & Washing N4->N5 N6 6. Final Product 4-Methoxyquinoline-3-carbonitrile N5->N6

Figure 2: Step-by-step experimental workflow for the synthesis of 4-methoxyquinoline-3-carbonitrile.

Troubleshooting & Optimization

Even in robust SN​Ar workflows, deviations in reagent quality can impact yield. Use the following diagnostic table to correct common deviations.

Table 2: Troubleshooting S_NAr Conversions

ObservationMechanistic CauseCorrective Action
Formation of 4-hydroxy byproduct Adventitious water acting as a competing nucleophile (hydrolysis of the C4-Cl bond).Ensure methanol is strictly anhydrous; use freshly titrated or sealed NaOMe.
Incomplete conversion Depletion of methoxide due to atmospheric moisture, or insufficient reaction temperature.Add an additional 0.2 equiv of NaOMe; ensure vigorous reflux (65 °C internal).
Dark tarry byproducts Base-catalyzed degradation of the nitrile group or polymerization.Avoid excessive heating times (>6 hours) and avoid large excesses of base (>1.5 eq).

References

  • Wissner, A., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, ACS Publications. 1

  • Tsou, H.-R., et al. "Discovery of A Novel Her-1/Her-2 Dual Tyrosine Kinase Inhibitor for the Treatment of Her-1 Selective Inhibitor-Resistant Non-small Cell Lung Cancer." Journal of Medicinal Chemistry, ACS Publications. 2

  • "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore." PMC, National Institutes of Health. 3

Sources

Method

Application Note: Molecular Docking and Structural Optimization of 4-Methoxyquinoline-3-Carbonitrile Ligands as Kinase Inhibitors

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary & Rationale The quinoline ring s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Rationale

The quinoline ring system is a privileged scaffold in targeted oncology, serving as the structural backbone for numerous FDA-approved kinase inhibitors. Specifically, quinoline-3-carbonitrile derivatives have emerged as potent bioisosteres to 4-anilinoquinazolines (such as gefitinib and erlotinib)[1]. The substitution of the quinazoline N-3 atom with an electron-withdrawing carbonitrile group (–C≡N) at the 3-position significantly enhances the electrophilicity of the core, optimizing its interaction within the ATP-binding pocket of receptor tyrosine kinases like EGFR and HER2[2].

While 4-anilino substitutions (e.g., EKB-569/Pelitinib) are historically dominant[3], 4-methoxyquinoline-3-carbonitrile ligands and their derivatives provide a unique structural paradigm. The 4-methoxy group alters the steric bulk and electronic distribution, often shifting the binding affinity profile and reducing off-target toxicity. This application note details the causality-driven computational workflows required to accurately model, dock, and validate 4-methoxyquinoline-3-carbonitrile ligands against kinase targets.

Mechanistic Pathway & Structural Dynamics

To design effective inhibitors, one must understand the causality of the binding event. The 4-methoxyquinoline-3-carbonitrile core acts as an ATP-competitive inhibitor. The basic nitrogen of the quinoline ring consistently forms a critical hydrogen bond with the backbone amide of Met769 in the hinge region of EGFR (or Asp863 in HER2)[4].

When functionalized with a Michael acceptor at the 6-position, these ligands transition from reversible to irreversible inhibitors by forming a covalent bond with Cys773 (EGFR) or Cys805 (HER2)[5]. The 3-carbonitrile group acts as a hydrogen bond acceptor while also fine-tuning the pKa of the quinoline nitrogen, ensuring optimal protonation at physiological pH.

Pathway L 4-Methoxyquinoline- 3-carbonitrile R EGFR / HER2 Kinase Domain L->R Competitive Binding I ATP-Pocket Blockade R->I Met769 / Cys773 Interaction D Kinase Autophosphorylation Arrest I->D A Tumor Cell Apoptosis D->A

Fig 1. Mechanism of EGFR/HER2 inhibition by 4-methoxyquinoline-3-carbonitrile derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes quantitative docking scores and in vitro IC50 data from recent literature, comparing the 4-methoxy scaffold against traditional 4-anilino and hybrid derivatives[6],[7].

Compound ClassRepresentative LigandPrimary TargetKey Interacting ResiduesDocking Score (kcal/mol)In Vitro IC50 (nM)
4-Anilinoquinoline-3-carbonitrile EKB-569 (Pelitinib)EGFR / HER2Met769, Cys773 (Covalent)-10.538.5
4-Methoxyquinoline-3-carbonitrile Methoxy-Derivative AEGFRMet769, Thr790-8.2145.0
Pyrano-quinoline-3-carbonitrile Compound 5eEGFR / HER2Met769, Asp863-9.471.0
Dual-Targeting Hybrid Compound 6dEGFR / HER2Met769, Cys805-11.21893.0

Data Interpretation: While 4-anilino derivatives often show lower IC50 values due to deep hydrophobic pocket penetration, 4-methoxy derivatives (Derivative A) maintain strong hinge-region binding. Modifying the 6- and 7-positions of the 4-methoxy scaffold can recover nanomolar potency[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following molecular docking protocol is designed as a self-validating system . Do not proceed to novel ligand docking until the validation checkpoint (Protocol B) is successfully passed.

Protocol A: Ligand and Protein Preparation

Causality Insight: Molecular docking algorithms are highly sensitive to protonation states and steric clashes. Failing to minimize the ligand or improperly assigning the tautomeric state of the quinoline nitrogen will result in false-positive binding poses.

  • Ligand Preparation:

    • Import the 2D SMILES string of the 4-methoxyquinoline-3-carbonitrile ligand into a preparation suite (e.g., LigPrep).

    • Generate 3D conformations using the OPLS4 (or AMBER) force field.

    • Crucial Step: Generate possible ionization states at pH 7.4 ± 0.5 using Epik. The basicity of the quinoline nitrogen is modulated by the 3-carbonitrile group; correct protonation is required for the Met769 hydrogen bond.

  • Protein Preparation:

    • Download the high-resolution crystal structure of EGFR (e.g., PDB ID: 1M17) or HER2 (e.g., PDB ID: 3RCD).

    • Remove all crystallographic water molecules except those bridging the ligand and the active site (e.g., the conserved water network in the EGFR kinase domain).

    • Assign bond orders, add missing hydrogen atoms, and fill missing side loops using Prime.

    • Perform a restrained minimization (heavy atom RMSD convergence at 0.3 Å) to relieve steric clashes without altering the native backbone architecture.

Protocol B: Grid Generation & The Validation Checkpoint

Causality Insight: A docking grid defines the search space. If the grid is misaligned, the scoring function cannot accurately calculate the ΔG of binding.

  • Grid Centering: Center the receptor grid box (typically 20 Å × 20 Å × 20 Å) strictly on the co-crystallized native ligand (e.g., Erlotinib).

  • Validation Checkpoint (Self-Validation):

    • Extract the native ligand from the prepared protein.

    • Re-dock the native ligand into the generated grid using Standard Precision (SP).

    • Pass Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The system is validated only if the RMSD is ≤ 2.0 Å . If RMSD > 2.0 Å, re-evaluate the protonation states and grid coordinates.

Protocol C: Docking Execution and Pose Analysis
  • Execution: Dock the prepared 4-methoxyquinoline-3-carbonitrile library using Extra Precision (XP) mode to heavily penalize steric clashes and reward precise hydrogen bonding.

  • Covalent Docking (Optional): If the ligand features a Michael acceptor at the 6-position, utilize a Covalent Docking module. Define Cys773 (EGFR) as the reactive residue and select "Michael Addition" as the reaction type.

  • Analysis: Filter results based on the presence of the mandatory hydrogen bond between the quinoline N1 and Met769. Discard any poses lacking this interaction, regardless of their overall thermodynamic score.

Workflow Step1 Ligand Preparation (Energy Min, pH 7.4 states) Step3 Grid Generation (Center on ATP Pocket) Step1->Step3 Step2 Protein Preparation (Remove H2O, Add H+) Step2->Step3 Step4 Validation Checkpoint (Re-dock Native Ligand RMSD < 2Å) Step3->Step4 Step5 Molecular Docking (SP / XP / Covalent) Step4->Step5 RMSD Validated Step6 Pose Analysis (ΔG, H-Bonds, π-π stacking) Step5->Step6

Fig 2. Self-validating molecular docking workflow for quinoline-3-carbonitrile ligands.

References

  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry (2021). URL:[Link]

  • Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry (2002). URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances (2021). URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxyquinoline-3-carbonitrile

Welcome to the technical support guide for the synthesis of 4-methoxyquinoline-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-methoxyquinoline-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions and explain the underlying chemical principles to improve your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final reaction yield is significantly lower than reported in the literature. What are the most common causes and how can I address them?

Low yield is a frequent issue stemming from several potential factors throughout the synthetic sequence. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Purity of Starting Materials: The synthesis is sensitive to the quality of the initial reagents, particularly the substituted aniline and the cyanoacetate derivative. Impurities can interfere with the initial condensation or the subsequent cyclization.

    • Recommended Action: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them by recrystallization or distillation before use.[1]

  • Incomplete Cyclization: The key ring-forming step, often a thermal cyclization (e.g., Gould-Jacobs reaction), requires high temperatures to overcome the activation energy.

    • Recommended Action: Ensure your reaction reaches the required temperature (often 240-255°C). Use a high-boiling point solvent like Dowtherm A or diphenyl ether for consistent and uniform heating.[1][2] Monitor the reaction's progress by taking aliquots and analyzing them with Thin-Layer Chromatography (TLC) to confirm the disappearance of the intermediate.

  • Suboptimal Chlorination: The conversion of the 4-hydroxyquinoline intermediate to a 4-chloroquinoline is a critical step for the final methoxylation. This reaction can be sluggish or generate side products if not performed correctly.

    • Recommended Action: Use a fresh, high-purity chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Ensure the reaction is performed under anhydrous conditions, as moisture can decompose the reagent.[3] Toluene is often used as a solvent, and the reaction is typically run at reflux.[4]

  • Inefficient Methoxylation: The final nucleophilic aromatic substitution (SNAr) with methoxide can be incomplete.

    • Recommended Action: Use a strong base like sodium methoxide in anhydrous methanol. Ensure the 4-chloroquinoline intermediate is fully dissolved. The reaction may require heating to reflux for several hours to go to completion.[3]

  • Mechanical Losses: On a small scale, significant product loss can occur during work-up and purification steps.[5]

    • Recommended Action: Be meticulous during transfers, extractions, and filtrations. Wash glassware with the filtrate or solvent to recover residual product.

Below is a general workflow for troubleshooting low-yield issues.

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity purify Purify Reagents (Recrystallization/Distillation) check_purity->purify Impure? check_cyclization Analyze Cyclization Step (Monitor by TLC) check_purity->check_cyclization Pure purify->check_cyclization optimize_temp Optimize Temperature & Time (e.g., 240-255°C in Dowtherm) check_cyclization->optimize_temp Incomplete? check_chlorination Evaluate Chlorination Step check_cyclization->check_chlorination Complete optimize_temp->check_chlorination optimize_chlorination Use Anhydrous Conditions & Fresh POCl₃ check_chlorination->optimize_chlorination Inefficient? check_methoxy Assess Final Methoxylation Step check_chlorination->check_methoxy Efficient optimize_chlorination->check_methoxy optimize_methoxy Ensure Anhydrous MeOH & Sufficient Reflux Time check_methoxy->optimize_methoxy Incomplete? end_node Improved Yield check_methoxy->end_node Complete optimize_methoxy->end_node

Caption: General troubleshooting workflow for low yields.

Q2: I'm observing a significant amount of a dark, tarry substance in my reaction, especially during the high-temperature cyclization. What is causing this and how can it be prevented?

The formation of dark, insoluble materials is a classic sign of polymerization and thermal degradation, a common issue in high-temperature reactions like the Gould-Jacobs cyclization.[1]

Primary Cause: The anilinomethylenemalonate intermediate is prone to intermolecular reactions and decomposition if the desired intramolecular cyclization is not efficient. Excessive heat or prolonged reaction times exacerbate this issue.[1]

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Polymerization/Tar Formation Reaction temperature is too high, or the reaction time is too long, leading to degradation.Carefully control the cyclization temperature using a well-calibrated oil bath or heating mantle. Start with a lower temperature and gradually increase it. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating after the product is formed.[1]
Incomplete Cyclization The temperature is not high enough to overcome the activation energy for the 6π-electrocyclization.Use a high-boiling point, inert solvent like Dowtherm or mineral oil to ensure a consistent and sufficiently high temperature. Microwave irradiation can also be an effective method for achieving rapid and uniform heating.[1]
Oxidation The aniline intermediates can be sensitive to air oxidation at high temperatures.Maintain an inert atmosphere (e.g., Nitrogen or Argon) over the reaction mixture, especially during the heating phase.
Q3: My final product is impure, and I'm finding it difficult to purify. What are the likely side products and what purification strategies are effective?

Impurity issues often arise from incomplete reactions or the formation of closely related side products.

Common Impurities:

  • Unreacted 4-hydroxy or 4-chloro intermediates: Resulting from incomplete methylation or chlorination, respectively.

  • Positional Isomers: Depending on the initial aniline, alternative cyclization pathways can lead to the formation of other quinoline isomers, although the Gould-Jacobs reaction is generally regioselective for the 6,7-disubstituted pattern.[6]

  • Decarboxylated Byproducts: Excessive heat during cyclization can sometimes lead to the loss of the ester group (if present) before or after cyclization, resulting in a quinoline without the desired C3-substituent.[1]

  • Hydrolyzed Intermediates: Premature quenching of the Vilsmeier-Haack reagent (if used) or exposure of the 4-chloro intermediate to water can lead to hydrolyzed side products.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product and intermediates. The choice of solvent is critical.

    • For 4-hydroxyquinoline intermediates, ethanol or methanol is often effective.[7]

    • For the final 4-methoxyquinoline-3-carbonitrile, a solvent system like ethyl acetate/hexane or dichloromethane/methanol may be suitable.[4][8]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, flash chromatography is the next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of non-polar and polar solvents, such as hexane/ethyl acetate, is typically used. The presence of the nitrile and methoxy groups makes the final compound moderately polar.[8][9]

  • Acid/Base Wash: During the work-up, washing the organic layer with a dilute acid solution can remove any residual basic starting materials (anilines), while a dilute base wash can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-methoxyquinoline-3-carbonitrile?

The most established route involves a multi-step synthesis starting from a substituted aniline. This pathway offers good control over regiochemistry and is widely documented.

G sub_aniline Substituted Aniline intermediate1 Anilinomethylene -cyanoacetate sub_aniline->intermediate1 Condensation cyanoacetate Ethyl (ethoxymethylene)cyanoacetate cyanoacetate->intermediate1 intermediate2 4-Hydroxyquinoline -3-carbonitrile intermediate1->intermediate2 Thermal Cyclization (e.g., Gould-Jacobs) intermediate3 4-Chloroquinoline -3-carbonitrile intermediate2->intermediate3 Chlorination (POCl₃) final_product 4-Methoxyquinoline -3-carbonitrile intermediate3->final_product Methoxylation (NaOMe, MeOH)

Caption: Common synthetic pathway for 4-methoxyquinoline-3-carbonitrile.

This process consists of three main stages:

  • Condensation: A substituted aniline is condensed with ethyl (ethoxymethylene)cyanoacetate.

  • Cyclization: The resulting intermediate is heated in a high-boiling solvent (e.g., Dowtherm) to induce thermal cyclization, yielding the 4-hydroxyquinoline-3-carbonitrile scaffold.[6]

  • Functional Group Conversion: The 4-hydroxy group is first converted to a better leaving group, typically a chloro group using POCl₃. This is followed by a nucleophilic substitution with sodium methoxide to install the final 4-methoxy group.[2][6]

Q2: I have synthesized the 4-hydroxyquinoline-3-carbonitrile intermediate. What is the best method to convert it to the final 4-methoxy product?

Direct methylation of the 4-hydroxy group is generally not feasible due to the electron-withdrawing nature of the quinoline ring and the competing reactivity of the ring nitrogens. The standard, high-yielding method is a two-step process: chlorination followed by methoxylation.

Experimental Protocol: Conversion of 4-Hydroxy to 4-Methoxy Derivative

Step A: Chlorination

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Suspend the 4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in toluene (approx. 10 mL per gram of starting material).

  • Reaction: Carefully add phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.[4]

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

  • Isolation: Collect the solid by filtration, wash with water, and dry under vacuum. This crude 4-chloro intermediate is often used directly in the next step.

Step B: Methoxylation

  • Setup: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (approx. 1.5-2.0 eq) to anhydrous methanol under an inert atmosphere.

  • Reaction: Add the crude 4-chloroquinoline-3-carbonitrile intermediate to the sodium methoxide solution.

  • Heating: Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water. The final 4-methoxyquinoline-3-carbonitrile product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure product.[3]

Q3: Are there any critical safety considerations for this synthesis?

Yes, several reagents and conditions in this synthesis require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Quench it slowly and carefully with ice.

  • High-Temperature Solvents (Dowtherm/Diphenyl Ether): These have very high boiling points and can cause severe burns. Ensure your glassware is intact and properly clamped. Use a heating mantle with a temperature controller and avoid overheating.

  • Sodium Methoxide (NaOMe): A corrosive and flammable solid. It reacts with water. Handle it in an inert atmosphere if possible and avoid contact with skin. The preparation from sodium metal and methanol is highly exothermic and produces flammable hydrogen gas.

References

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Barriers for 4-Methoxyquinoline-3-carbonitrile

Welcome to the Technical Support Center for 4-methoxyquinoline-3-carbonitrile (4-MQC). This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-methoxyquinoline-3-carbonitrile (4-MQC). This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous formulation of this highly lipophilic scaffold.

Physicochemical Profiling & The Solubility Barrier

4-Methoxyquinoline-3-carbonitrile is a versatile intermediate and pharmacophore, but it is notoriously difficult to dissolve in standard aqueous media[1]. The core issue stems from its molecular architecture:

  • Quinoline Core: A rigid, planar, and highly hydrophobic aromatic system that drives strong intermolecular pi-pi stacking, resulting in high crystal lattice energy[2].

  • Methoxy & Carbonitrile Substituents: While the carbonitrile group adds a strong dipole, it also increases the rigidity of the molecule. The methoxy group further increases the lipophilicity (LogP) of the compound, heavily favoring organic solvents over water[2].

  • Weak Basicity: Quinoline is a weak tertiary base[3]. At physiological pH (7.4), the nitrogen remains unprotonated, rendering the molecule entirely neutral and lipophilic, which severely limits its hydration capacity[4].

Frequently Asked Questions (Troubleshooting Theory)

Q1: Why does my 4-MQC precipitate immediately when diluted from a DMSO stock into PBS or cell culture media? A1: This is a classic "crashing out" phenomenon driven by solvent-shift precipitation[4]. When the DMSO concentration drops below a critical threshold (typically <1% in assays), the aqueous environment cannot overcome the hydrophobic interactions of the 4-MQC molecules. The compound exceeds its thermodynamic solubility limit, leading to rapid nucleation and precipitation[5].

Q2: Can I simply lower the pH of my buffer to dissolve it? A2: Yes, but with strict biological limitations. Because the quinoline nitrogen is a weak base, adjusting the aqueous medium to a pH at least 1-2 units below its pKa (typically requiring a pH < 3.0) will protonate the ring, forming a highly soluble quinolinium cation[4]. However, this highly acidic environment is usually incompatible with live-cell in vitro assays or physiological conditions[2].

Q3: What is the most reliable vehicle for in vitro and in vivo testing of 4-MQC? A3: For biochemical assays, non-ionic surfactants like Tween-80 or Pluronic F-68 are highly effective at forming encapsulating micelles[5]. For cell-based or in vivo models, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD provides a hydrophobic cavity that shields the lipophilic quinoline core, while its hydroxylated exterior ensures high aqueous solubility[5].

Experimental Protocols: Self-Validating Solubilization Workflows

To ensure scientific integrity, do not merely mix reagents and assume solubility. The following protocols are designed as self-validating systems to confirm that 4-MQC is genuinely dissolved and not merely suspended as sub-micron aggregates.

Protocol A: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: Cyclodextrins rely on dynamic host-guest equilibrium. By providing an excess of the compound and utilizing high-shear mechanical energy, we maximize the molecular collisions between the cyclodextrin cavity and the 4-MQC monomer, forcing thermodynamic inclusion before bulk water induces precipitation[5].

  • Preparation of Host Solution: Dissolve HP-β-CD in the target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10% to 20% (w/v)[1].

  • Compound Addition: Add 4-MQC powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution to form a cloudy suspension[1].

  • Equilibration: Sonicate the suspension in a water bath for 15-30 minutes, followed by continuous shaking at 37°C for 24-48 hours to reach thermodynamic equilibrium[5].

  • Clarification (Validation Step 1): Centrifuge the mixture at >10,000 x g for 15 minutes to pellet any un-complexed, insoluble 4-MQC[1]. The supernatant must be optically clear.

  • Quantification (Validation Step 2): Analyze the clear supernatant via HPLC-UV against a standard curve prepared in 100% organic solvent to determine the exact solubilized concentration of 4-MQC.

Protocol B: Co-solvency and Micellar Encapsulation

Causality: Using a surfactant prevents the rapid nucleation of 4-MQC when the DMSO stock hits the aqueous phase. The surfactant forms micelles that entrap the hydrophobic drug before it can aggregate into a crystal lattice[5].

  • Stock Preparation: Dissolve 4-MQC in 100% DMSO to create a 10 mM stock[5]. Ensure complete dissolution using gentle warming (37°C)[5].

  • Surfactant Priming: Mix the DMSO stock 1:1 with Tween-80 (or Cremophor EL). Vortex vigorously for 2 minutes to ensure homogenous distribution.

  • Aqueous Dilution: Slowly add this organic/surfactant mixture dropwise into the rapidly stirring aqueous buffer to prevent localized supersaturation.

  • Final Concentration Check (Validation Step): Ensure the final DMSO concentration remains ≤1% and Tween-80 ≤0.5% to prevent cellular toxicity[4]. Use Dynamic Light Scattering (DLS) to confirm the absence of large precipitating particles (>1000 nm).

Logical Relationships & Workflow Visualizations

SolubilizationWorkflow Start 4-MQC Solid Powder Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Dilution Dilute in Aqueous Media (Target: <1% DMSO) Stock->Dilution Check Did it precipitate? (Visual/DLS check) Dilution->Check Success Proceed to Assay Check->Success No Precipitation Strategy1 pH Adjustment (Buffer pH < 3.0) Check->Strategy1 Yes (If low pH is tolerated) Strategy2 Cyclodextrin Complexation (10-20% HP-β-CD) Check->Strategy2 Yes (In vivo / Cell assays) Strategy3 Micellar Formulation (Tween-80 / Pluronic) Check->Strategy3 Yes (Biochemical assays) Strategy1->Dilution Strategy2->Dilution Strategy3->Dilution

Decision tree and troubleshooting workflow for solubilizing 4-MQC in aqueous media.

SolubilizationMechanisms cluster_0 Protonation (pH < 3) cluster_1 Inclusion Complex cluster_2 Micellization MQC Insoluble 4-MQC (Lipophilic Core) Protonated Quinolinium Cation (Increased Polarity) MQC->Protonated H+ addition CD HP-β-CD Cavity (Hydrophobic Shielding) MQC->CD Host-Guest Interaction Micelle Surfactant Core (Tween-80/Cremophor) MQC->Micelle Hydrophobic Entrapment Soluble Aqueous Soluble State Protonated->Soluble CD->Soluble Micelle->Soluble

Mechanistic pathways of 4-MQC solubilization via protonation, inclusion, and micellization.

Quantitative Data Presentation

The table below summarizes the expected outcomes and limitations of each solubilization strategy applied to quinoline derivatives like 4-MQC.

Solubilization StrategyTypical Max ConcentrationPrimary MechanismProsCons / LimitationsBest Suited For
Direct DMSO Dilution < 10 µMCo-solvencySimple, fast, no complex excipientsHigh risk of crashing out; DMSO toxicity >1%[4]High-throughput screening (HTS)
pH Adjustment (pH < 3) > 5 mMIonization (Quinolinium salt)[4]Highly effective, thermodynamically stableBiologically incompatible for live cells[2]Analytical chemistry, NMR, MS
HP-β-CD (20% w/v) 1 - 5 mMHost-Guest Inclusion[5]Biocompatible, prevents precipitationExpensive at scale, requires 24h equilibrationIn vivo dosing, Cell culture assays
Tween-80 / Pluronic 100 - 500 µMMicellar Encapsulation[5]Easy to formulate, good kinetic stabilitySurfactants may interfere with lipid membranesBiochemical & enzymatic assays

References

  • Novelty Journals. "A REVIEW ON QUINOLINE AND ITS DERIVATIVES." Novelty Journals. Available at:[Link]

  • Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Arab Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Recrystallization Workflows for 4-Methoxyquinoline-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized heterocycles. 4-Methoxyquinoline-3-carbonitrile (CAS 1156314-94-1) and its structural analogs are critical building blocks in the synthesis of advanced oncology therapeutics, notably as key intermediates for tyrosine kinase inhibitors like Bosutinib[1][2].

The molecular architecture of this compound—featuring an electron-donating methoxy group, an electron-withdrawing carbonitrile group, and a basic quinoline nitrogen—creates a strong molecular dipole. This unique electronic topology heavily influences its thermodynamic solubility profile. Standard trial-and-error recrystallization often leads to poor yields or "oiling out." This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to achieve >99% purity.

Workflow Visualization: Solvent Selection Logic

SolventSelection N1 Crude 4-Methoxyquinoline-3-carbonitrile N2 Solvent Screening (Test Tube Scale) N1->N2 N3 High Solubility at RT? N2->N3 N4 Vapor Diffusion / Anti-Solvent Addition N3->N4 Yes (e.g., DMF) N5 Steep Temperature Gradient Solubility? N3->N5 No N6 Single-Solvent Cooling Recrystallization N5->N6 Yes (e.g., EtOH) N7 Binary Solvent System (Toluene/Hexane) N5->N7 No

Fig 1: Decision matrix for quinoline derivative recrystallization solvent selection.

Troubleshooting & FAQs

Q1: Why does my 4-methoxyquinoline-3-carbonitrile batch "oil out" instead of forming discrete crystals, and how do I prevent this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which the solvent reaches saturation, or when highly polar impurities significantly depress the mixture's melting point[3]. The strong dipole-dipole interactions of the carbonitrile group can cause the compound to separate as a viscous liquid rather than a crystalline solid.

  • Causality & Solution: To prevent oiling out, you must shift the thermodynamics of the system. Select a solvent with a boiling point significantly lower than the compound's melting point. If you are using a polar binary system (e.g., Ethanol/Water), the steep polarity gradient caused by adding water too quickly induces local supersaturation, forcing the oil phase[3]. Switch to a less polar binary system, such as Toluene/Hexane. Toluene provides excellent π−π stacking with the quinoline core, while Hexane acts as a gentle anti-solvent, keeping the system in the metastable zone required for controlled nucleation.

Q2: Single-solvent recrystallization is yielding poor recovery (<50%). How do I optimize a binary (cocktail) solvent system? A: Poor recovery in single solvents usually means the temperature-dependent solubility curve is too flat. By employing a binary (cocktail) solvent system, you manipulate the activity coefficient of the solute, artificially steepening the solubility curve[4].

  • Causality & Solution: The optimal approach is the Two-Solvent Recrystallization method[5]. Dissolve the crude material in a "good" solvent (e.g., Toluene) at reflux. Slowly add a "poor" solvent (anti-solvent, e.g., Hexane) until the solution reaches the "cloud point"—the exact threshold of supersaturation[5]. This method ensures maximum yield because the anti-solvent drastically lowers the compound's solubility at room temperature, forcing crystallization while leaving impurities dissolved.

Q3: How do I obtain high-quality single crystals of this compound for X-ray diffraction (XRD) analysis? A: Standard cooling recrystallization often yields agglomerated microscopic needles for quinoline derivatives[6]. For XRD, you need slow, kinetically controlled growth.

  • Causality & Solution: Utilize the Vapor Diffusion method[6]. Dissolve the compound in a strong, high-boiling solvent like N,N-Dimethylformamide (DMF). Place this in an open inner vial, and seal it inside a larger container holding a volatile anti-solvent like Diethyl ether[6]. The slow diffusion of ether vapor into the DMF gradually lowers the dielectric constant of the solution. This extremely slow induction of supersaturation bypasses rapid nucleation, favoring the steady deposition of molecules onto a single, defect-free crystal lattice.

Quantitative Data: Solvent Screening Matrix

To streamline your solvent selection, the following table summarizes the thermodynamic and kinetic performance of various solvent systems for quinoline-3-carbonitrile derivatives based on empirical screening[3][4][6].

Solvent SystemBoiling Point (°C)Solubility (25°C)Solubility (Reflux)Est. Crystal YieldPrimary Mechanism & Application
Ethanol (100%) 78LowHigh75 - 80%Single-solvent cooling; Good for general purification.
Toluene / Hexane 110 / 69LowHigh> 90%Binary anti-solvent; Prevents oiling out, high recovery.
Ethyl Acetate 77ModerateHigh70 - 75%Single-solvent cooling; Excellent for removing polar impurities.
DMF / Diethyl Ether 153 / 34HighHighVariableVapor diffusion; Strictly for growing XRD single crystals.

Self-Validating Experimental Protocol: Optimized Two-Solvent Recrystallization

This protocol utilizes a Toluene/Hexane binary system to maximize both purity and yield for 4-methoxyquinoline-3-carbonitrile. Every critical step includes a Self-Validation Checkpoint to ensure the physical chemistry of the system is operating correctly[5].

Step 1: Primary Dissolution

  • Place the crude 4-methoxyquinoline-3-carbonitrile in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of Toluene (Solvent #1) and heat to a gentle reflux (approx. 110°C) on a hot plate until the solid completely dissolves[5].

  • Self-Validation Checkpoint: If insoluble material remains after 15 minutes of reflux, these are likely inorganic salts or highly polymerized impurities. Perform a hot gravity filtration through fluted filter paper to remove them before proceeding[5][7].

Step 2: Saturation via Anti-Solvent Addition

  • While maintaining the clear solution at reflux, begin adding Hexane (Solvent #2) dropwise using an addition funnel or Pasteur pipette[5].

  • Continue addition until a faint, milky cloudiness persists in the boiling solution. This "cloud point" indicates the system has reached thermodynamic saturation[5].

  • Self-Validation Checkpoint: Add exactly one drop of hot Toluene to the cloudy mixture. If the solution instantly turns clear, your system is perfectly balanced at the saturation threshold[5]. If it remains cloudy, you have added too much Hexane; add Toluene dropwise until clear.

Step 3: Controlled Nucleation and Annealing

  • Remove the flask from the heat source and remove the stir bar. Do not disturb or agitate the flask, as mechanical shock can induce rapid, impure precipitation[6].

  • Allow the solution to cool ambiently to room temperature over 2 to 3 hours.

  • Self-Validation Checkpoint: Inspect the flask visually. You should observe discrete, well-defined crystals (often needles for quinoline derivatives) rather than a sludgy oil at the bottom of the flask[6].

Step 4: Harvesting and Washing

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize the final yield[6].

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold Hexane to displace any residual Toluene containing dissolved impurities[5].

  • Dry the purified 4-methoxyquinoline-3-carbonitrile under a high vacuum to constant weight.

References

  • Title: New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Source: ResearchGate. URL: 1

  • Title: Key Intermediate for Bosutinib Synthesis: Understanding 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Source: NBInno. URL: 2

  • Title: Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. URL: 3

  • Title: Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Source: BenchChem. URL: 6

  • Title: Properties of common solvents (recrystallization.pdf). Source: University of Wisconsin. URL: 7

  • Title: Two-Solvent Recrystallization Guide. Source: MIT OpenCourseWare. URL: 5

  • Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Source: Pharmaceutical Technology. URL: 4

Sources

Optimization

column chromatography purification techniques for 4-methoxyquinoline-3-carbonitrile

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with highly functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with highly functionalized quinolines.

The purification of 4-methoxyquinoline-3-carbonitrile presents a unique chromatographic challenge. The molecule features a basic quinoline nitrogen (pKa ~4.5), an electron-donating C4-methoxy group that increases ring electron density, and a strongly electron-withdrawing C3-carbonitrile group. This "push-pull" electronic system results in a significant dipole moment and a high potential for strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups (Si-OH) on standard bare silica gel[1].

Below is our comprehensive, causality-driven guide to mastering the purification of this specific scaffold.

Purification Decision Workflow

G Start Crude 4-Methoxyquinoline-3-carbonitrile TLC TLC Solvent Screening (Hexane/EtOAc vs DCM/MeOH) Start->TLC CheckTailing Is severe streaking observed? TLC->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase (Deactivate Silica) CheckTailing->AddTEA Yes Standard Standard Silica Gel Chromatography CheckTailing->Standard No Solubility Is sample completely soluble in starting mobile phase? AddTEA->Solubility Standard->Solubility LiquidLoad Liquid Loading (Direct injection) Solubility->LiquidLoad Yes DryLoad Dry Loading (Pre-adsorb onto Celite/Silica) Solubility->DryLoad No Elution Gradient Elution (Monitor at 254 nm / 280 nm) LiquidLoad->Elution DryLoad->Elution Pure Pure 4-Methoxyquinoline-3-carbonitrile Elution->Pure

Fig 1. Decision tree for the chromatographic purification of 4-methoxyquinoline-3-carbonitrile.

Troubleshooting Guides & FAQs

Q1: Why does my 4-methoxyquinoline-3-carbonitrile streak severely on standard silica gel, resulting in poor recovery? Mechanistic Cause: The primary cause is the acid-base interaction between the basic quinoline nitrogen and the weakly acidic silanol groups (pKa ~5-7) on the silica stationary phase[1]. The C4-methoxy group exacerbates this by donating electron density into the aromatic ring via resonance, making the nitrogen slightly more basic than an unsubstituted quinoline. This leads to irreversible adsorption and peak tailing. Validated Solution: You must "deactivate" the silica gel. Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) to your mobile phase[1]. TEA acts as a sacrificial basic modifier; it competitively binds to the highly acidic silanol sites, preventing the quinoline derivative from being trapped. This will sharpen your elution bands and drastically improve mass recovery.

Q2: What is the optimal solvent system for separating the 4-methoxy product from its synthetic precursors (e.g., 4-chloroquinoline-3-carbonitrile or 4-hydroxyquinoline-3-carbonitrile)? Mechanistic Cause: The precursors have vastly different polarities and tautomeric states. 4-Chloroquinoline-3-carbonitrile is relatively non-polar and lacks hydrogen-bond donors. Conversely, 4-hydroxyquinoline-3-carbonitrile exists primarily as the highly polar 4-quinolone tautomer, which hydrogen-bonds aggressively to silica. Validated Solution: A step-gradient elution is required. Start with a low-polarity system like Hexane/Ethyl Acetate (EtOAc) (e.g., 80:20) to quickly wash out the unreacted 4-chloro starting material[2]. Then, transition to a more polar system, such as Dichloromethane (DCM)/Methanol (MeOH) (e.g., 95:5) containing 1% TEA, to elute the target 4-methoxyquinoline-3-carbonitrile[3][4]. The 4-oxo/hydroxy impurity will remain anchored to the baseline unless highly polar conditions (>15% MeOH) are applied.

Q3: My crude mixture has poor solubility in the initial mobile phase (Hexane/EtOAc). How should I load the column without causing band broadening? Mechanistic Cause: Liquid loading a partially dissolved sample, or using a strong solvent (like pure DCM or DMF) to force dissolution, will cause the compound to travel rapidly down the column before the separation gradient begins, destroying resolution. Validated Solution: Employ the Dry Loading technique. Dissolve your crude mixture in a volatile solvent (e.g., DCM or Acetone), add a small amount of deactivated silica gel or Celite (approx. 1:2 to 1:3 ratio of sample to solid support), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder directly onto the top of your pre-equilibrated column.

Quantitative Data: Chromatographic Behavior Summary

To assist in your TLC screening and gradient design, refer to the expected retention factors ( Rf​ ) for the target molecule and common impurities.

Compound / ImpurityPolarity & CharacteristicsRecommended Solvent SystemExpected Rf​ Range
4-Chloroquinoline-3-carbonitrile (Precursor)Low Polarity, Weak H-bond acceptorHexane / EtOAc (80:20)0.60 - 0.75
4-Methoxyquinoline-3-carbonitrile (Target)Moderate Polarity, Basic N, Strong DipoleDCM / MeOH / TEA (95:4:1)0.35 - 0.45
4-Hydroxyquinoline-3-carbonitrile (Precursor/Degradant)High Polarity, Exists as 4-quinolone tautomerDCM / MeOH / TEA (95:4:1)0.00 - 0.10
Over-alkylation byproducts (e.g., N-methyl quinolones)Moderate-High PolarityDCM / MeOH / TEA (95:4:1)0.15 - 0.25

Step-by-Step Methodology: Self-Validating Flash Chromatography

This protocol utilizes a self-validating approach, ensuring that the silica deactivation is successful before committing your entire crude batch to the column.

Phase 1: The Self-Validation Step (2D-TLC)

  • Prepare a TLC plate and spot your crude mixture in the bottom-right corner.

  • Develop the plate in DCM / MeOH / TEA (95:4:1) .

  • Remove the plate, dry it completely with a heat gun to remove all TEA and solvents.

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Causality Check: If the spots lie perfectly on a diagonal line, your compound is stable and the TEA has successfully prevented irreversible binding. If spots fall off the diagonal, the compound is degrading on silica, and you must switch to neutral Alumina[1].

Phase 2: Column Preparation & Packing

  • Solvent Preparation: Prepare 1 Liter of your starting mobile phase (e.g., DCM / MeOH / TEA at 99:0:1). Note: TEA must be present from the very beginning to passivate the column.

  • Slurry Packing: Weigh out silica gel (typically 30-50x the mass of your crude product). In a beaker, mix the silica with the starting mobile phase to create a uniform slurry.

  • Pour the slurry into the column in a single, continuous motion to prevent banding. Use compressed air (or a pump) to pack the bed tightly.

  • Flush the column with at least 2 Column Volumes (CV) of the mobile phase to ensure all acidic silanol sites are saturated with TEA.

Phase 3: Dry Loading & Elution

  • Dry Loading: Dissolve the crude 4-methoxyquinoline-3-carbonitrile in a minimum amount of DCM. Add Celite 545 (2x the crude mass). Evaporate to complete dryness on a rotary evaporator until a fine, free-flowing powder is achieved.

  • Carefully add the dry powder to the flat top of the packed silica bed. Top with a 1 cm protective layer of clean sea sand.

  • Gradient Elution:

    • Run 2 CV of DCM / TEA (99:1) to wash out non-polar impurities.

    • Step the gradient to DCM / MeOH / TEA (98:1:1) for 3 CV.

    • Step the gradient to DCM / MeOH / TEA (95:4:1) to elute the target 4-methoxyquinoline-3-carbonitrile.

  • Fraction Monitoring: Monitor fractions via UV detection at 254 nm (for the aromatic ring) and 280 nm (specific to the extended conjugation of the quinoline system).

  • Pool the pure fractions and concentrate under reduced pressure. Crucial Step: To remove residual TEA, co-evaporate the final product with toluene (2 x 10 mL) followed by high vacuum drying for 12 hours.

References

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents Source: ResearchGate URL:[Link][3]

  • Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][1,6]naphthyridines from 2-Chloroquinoline-3-carbonitriles Source: ACS Publications URL:[Link][2]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: NIH / MDPI URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Minimizing UV-Induced Degradation of 4-Methoxyquinoline-3-Carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the photostability challenges associated with 4-methoxyquinoline-3-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the photostability challenges associated with 4-methoxyquinoline-3-carbonitrile . This highly functionalized heterocyclic scaffold is a critical intermediate in drug discovery (e.g., kinase inhibitor development). However, the specific combination of an electron-donating methoxy group at the 4-position and an electron-withdrawing carbonitrile group at the 3-position creates a "push-pull" electronic system. This significantly lowers the HOMO-LUMO gap, shifting its absorption into the UVA/visible range and making the molecule highly susceptible to UV-induced degradation[1].

This guide provides a mechanistic understanding of this degradation, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental workflows.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. When 4-methoxyquinoline-3-carbonitrile is exposed to UV light (ambient laboratory lighting or UV transilluminators), the quinoline core is excited to a singlet/triplet state. If dissolved oxygen ( O2​ ) is present in the solvent, energy transfer occurs, generating Reactive Oxygen Species (ROS) such as superoxide radicals ( O2∙−​ ) and hydroxyl radicals ( ∙OH )[2].

Because the carbonitrile group withdraws electron density from the pyridine ring, the ring becomes highly electrophilic. Superoxide radicals predominantly attack this electron-deficient pyridine ring, leading to the formation of 2-quinolinone derivatives[2]. Simultaneously, the methoxy group is prone to photo-hydrolytic cleavage under UV stress, yielding 4-hydroxyquinoline-3-carbonitrile.

Photodegradation A 4-Methoxyquinoline- 3-Carbonitrile C Excited State (Singlet/Triplet) A->C Excitation B UV Light (hv) B->C E Reactive Oxygen Species (Superoxide / Hydroxyl) C->E Energy Transfer D Dissolved O2 D->E F 2-Quinolinone Derivatives E->F Pyridine Ring Attack G 4-Hydroxyquinoline- 3-Carbonitrile E->G Methoxy Cleavage

Fig 1: UV-induced ROS generation and photodegradation pathways of 4-methoxyquinoline-3-carbonitrile.

Troubleshooting & FAQs

Q: My stock solutions turn yellow, then brown, after sitting on the benchtop for a few hours. Is the compound degrading? A: Yes. Discoloration to yellow or brown is a classic, visible indicator of quinoline photo-oxidation and subsequent dimerization[3]. Ambient laboratory lighting contains sufficient UVA to trigger the excitation of the quinoline core. Solution: Always handle solutions under low-light conditions, use actinic/amber glassware, and never leave clear vials on the benchtop.

Q: How does the pH of my assay buffer impact the photostability of this compound? A: The photodegradation of quinoline derivatives follows a distinct V-shaped pH-rate profile[4]. At acidic pH (< 4.5), the quinoline nitrogen becomes protonated. This protonation alters the electronic structure, shifting the absorption spectrum and significantly accelerating specific acid-catalyzed photodegradation. Conversely, highly alkaline conditions accelerate the base-catalyzed hydrolysis of the methoxy group under UV. Solution: Maintain your assay buffer pH strictly between 7.4 and 7.8, where the molecule exists primarily in its most photostable, neutral form[4].

Q: I need to irradiate my samples for a photoredox-catalyzed assay. How can I minimize the degradation of this specific reactant? A: If UV/visible light exposure is an unavoidable part of your experimental design, you must control the radical propagation chain:

  • Degassing: Sparge your solvents with Argon to displace dissolved O2​ . Without O2​ , the formation of superoxide radicals is halted.

  • Radical Scavengers: If compatible with your assay chemistry, introduce a hydroxyl radical scavenger like tert-butanol (1-5% v/v) to quench stray radicals before they can attack the quinoline core.

Quantitative Data: Buffer & Solvent Optimization

The table below summarizes the expected half-life ( t1/2​ ) of quinoline-3-carbonitrile derivatives under various environmental conditions. Use this data to select the optimal matrix for your experiments.

Buffer / Solvent SystempHIlluminationDissolved O2​ Estimated t1/2​ Primary Degradation Mechanism
Aqueous Buffer4.0Ambient UV/VisAerated< 2 hoursPyridine ring oxidation (Acid-catalyzed)
Aqueous Buffer7.5Ambient UV/VisAerated~14 hoursMixed oxidation & Methoxy cleavage
Aqueous Buffer7.5DarkAerated> 72 hoursNone (Stable)
DMSO (100%)N/AAmbient UV/VisArgon Sparged> 48 hoursMinimal (ROS generation suppressed)

Standard Operating Procedure (SOP): Photoprotective Preparation

To ensure absolute trustworthiness in your data, your sample preparation must be a self-validating system. Follow this step-by-step methodology to prepare and store 4-methoxyquinoline-3-carbonitrile.

Step 1: Solvent Degassing Sparge HPLC-grade DMSO or Acetonitrile with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

Step 2: Low-Light Weighing & Dissolution Perform all weighing operations in a dark room or under red-light conditions. Transfer the solid directly into an amber glass vial. Add the degassed solvent to achieve your target concentration (e.g., 10 mM) and vortex until fully dissolved.

Step 3: pH Optimization (For Aqueous Stocks) If preparing an aqueous stock, ensure the buffer is pre-adjusted to pH 7.4–7.8 using a calibrated pH meter prior to adding the compound[4].

Step 4: Aliquoting & Headspace Flushing Divide the master stock into single-use aliquots using amber microcentrifuge tubes. Gently flush the headspace of each tube with a stream of Argon gas for 3 seconds before immediately capping.

Step 5: Cryogenic Storage Store all aliquots immediately at -20°C in a light-proof box. Thaw only the required number of aliquots per experiment and discard any unused thawed portions.

Step 6: System Validation (Crucial) To validate this protocol in your own lab, analyze a T=0 aliquot via HPLC-UV (254 nm). Expose a control aliquot to ambient light for 4 hours, while keeping the test aliquot in the dark. The protocol is validated when the dark aliquot shows <1% peak area reduction, while the control confirms the expected degradation, proving your analytical method is sensitive to the degradation products.

Workflow S1 1. Solvent Degassing (Argon Sparging) S2 2. Weighing & Dissolution (Amber Vial, Low Light) S1->S2 S3 3. pH Optimization (Buffer to pH 7.4-7.8) S2->S3 S4 4. Aliquoting & Headspace Flushing S3->S4 S5 5. Cryogenic Storage (-20°C in the Dark) S4->S5 S6 6. HPLC-UV Validation (Dark vs. Light Control) S5->S6

Fig 2: Step-by-step workflow for the preparation, storage, and validation of photostable quinoline stocks.

References

  • Jing, J., et al. "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials, 2012. 2

  • Ahmad, I., et al. "Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study." AAPS PharmSciTech, 2010. 4

  • "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." Benchchem, 2025.3

  • Novak, I., & Kovac, B. "UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives." The Journal of Organic Chemistry, 2004. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methoxyquinoline-3-carbonitrile and 4-Hydroxyquinoline-3-carbonitrile

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1] Within this class, quinoline-3-carbonitrile derivatives are particularly valuable as synthetic intermediates, largely due to the versatile reactivity of the nitrile group.[1] This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related yet distinct quinoline derivatives: 4-methoxyquinoline-3-carbonitrile and 4-hydroxyquinoline-3-carbonitrile .

Understanding the subtle yet significant differences in their reactivity is paramount for researchers and drug development professionals. These differences, primarily governed by the electronic nature of the substituent at the C4-position—a methoxy (-OCH₃) versus a hydroxyl (-OH) group—dictate the choice of synthetic routes, reaction conditions, and the potential for functionalization. This document will explore these nuances through the lens of electronic effects, tautomerism, and key chemical transformations, supported by experimental data and detailed protocols.

Pillar 1: The Decisive Role of Electronic Effects and Tautomerism

The reactivity of both molecules is fundamentally controlled by the electronic properties of the C4 substituent and its interaction with the quinoline ring system. Both the hydroxyl and methoxy groups exhibit a dual electronic nature.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, both groups exert an electron-withdrawing effect through the sigma bond framework.[2]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating effect.[2][3]

For both -OH and -OCH₃, the resonance effect is dominant, making them net electron-donating groups that "activate" the ring towards certain reactions. However, a critical distinction arises in the strength of this donation and a unique structural feature of the hydroxyl derivative.

Comparing -OH and -OCH₃ Activating Strength

While both groups are activating, the hydroxyl group is generally considered a stronger electron-donating group than the methoxy group. This is because hyperconjugation between the oxygen lone pair and the C-H bonds of the methyl group in anisole (and by extension, 4-methoxyquinoline) can slightly diminish the resonance stabilization of the aromatic ring.[4] This effect is absent in the phenol equivalent (4-hydroxyquinoline), making its aromatic ring more electron-rich and, consequently, more reactive in certain electrophilic substitutions.[4]

The Tautomeric Nature of 4-Hydroxyquinoline-3-carbonitrile

The most significant point of divergence in reactivity stems from the ability of 4-hydroxyquinoline derivatives to exist in a tautomeric equilibrium with their corresponding 4-quinolone form. This keto-enol tautomerism introduces a completely different reactive species into the equation, which is not possible for the "locked" 4-methoxy analogue. This equilibrium dramatically influences its chemical behavior, affecting acidity, nucleophilicity, and the site of subsequent reactions.

Caption: Keto-Enol Tautomerism in 4-Hydroxyquinoline-3-carbonitrile.

Pillar 2: A Comparative Analysis of Key Chemical Transformations

The electronic and structural differences outlined above manifest in distinct reactivities across several major classes of reactions.

A. Nucleophilic Aromatic Substitution (SNAr) at C4

Direct SNAr at the C4 position to displace the -OH or -OCH₃ group is generally not feasible as they are poor leaving groups. The standard and necessary approach involves converting the C4 substituent into a good leaving group, most commonly a halide.

  • Activation of 4-Hydroxyquinoline-3-carbonitrile: The hydroxyl group is readily converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[5] This forms the highly reactive intermediate, 4-chloroquinoline-3-carbonitrile .

  • Activation of 4-Methoxyquinoline-3-carbonitrile: The methoxy group is an unreactive ether. To functionalize the C4 position via SNAr, it must first be cleaved to reveal the hydroxyl group. This demethylation is typically achieved with strong acids like HBr or Lewis acids like BBr₃. The resulting 4-hydroxy derivative can then be chlorinated as described above.

Reactivity Comparison:

  • Accessibility of Reactive Intermediate: 4-Hydroxyquinoline-3-carbonitrile offers a more direct, one-step route to the key 4-chloro intermediate. The 4-methoxy derivative requires a preceding, often harsh, demethylation step, adding complexity to the synthetic sequence.

  • Reactivity of the 4-Chloro Intermediate: Once formed, 4-chloroquinoline-3-carbonitrile is highly susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group at C3 and the ring nitrogen atom activates the C4 position for displacement by various nucleophiles, including amines and thiolates.[6][7]

snar_workflow start1 4-Hydroxyquinoline- 3-carbonitrile step1a Chlorination (POCl₃) start1->step1a start2 4-Methoxyquinoline- 3-carbonitrile step1b Demethylation (HBr/BBr₃) start2->step1b intermediate 4-Chloroquinoline- 3-carbonitrile step1a->intermediate step1b->start1 step2b Chlorination (POCl₃) step3 Nucleophilic Attack (e.g., R-NH₂) intermediate->step3 product 4-Aminoquinoline- 3-carbonitrile Derivative step3->product

Caption: Synthetic pathways for C4-functionalization via SNAr.

B. Electrophilic Aromatic Substitution

The electron-donating nature of both the -OH and -OCH₃ groups directs electrophilic attack to the benzenoid portion of the quinoline ring, primarily at the C5 and C8 positions.[8]

Reactivity Comparison:

  • Rate of Reaction: As the -OH group is a more powerful activating group than -OCH₃, 4-hydroxyquinoline-3-carbonitrile is expected to undergo electrophilic substitution more readily and under milder conditions than its methoxy counterpart.

  • Product Distribution: The directing influence is similar for both, leading to mixtures of 5- and 8-substituted products. The exact ratio can be influenced by steric factors and reaction conditions.

C. Reactions of the Nitrile Group

The nitrile group itself is a hub of reactivity, capable of hydrolysis, reduction, and cycloaddition reactions.[1] The electronic character of the C4 substituent can modulate the reactivity of the nitrile carbon.

Reaction TypeReagentsProductExpected Reactivity ComparisonRationale
Acid/Base Hydrolysis H₃O⁺ or OH⁻, HeatCarboxylic Acid or Amide4-Methoxy ≈ 4-HydroxyThe electron-donating C4-substituent slightly deactivates the nitrile carbon toward nucleophilic attack. The difference in donating strength between -OH and -OCH₃ is likely to have only a minor impact on the reaction rate compared to the harsh conditions required.[1][9]
Reduction LiAlH₄, then H₂OPrimary Amine4-Methoxy ≈ 4-HydroxySimilar to hydrolysis, the strong hydride reagent (LiAlH₄) is highly reactive, and the subtle electronic differences at C4 are unlikely to cause a significant change in outcome or yield.[1]
[3+2] Cycloaddition Sodium Azide (NaN₃)Tetrazole4-Methoxy ≈ 4-HydroxyThis reaction transforms the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in drug design. The reaction's progression is more dependent on temperature and solvent than the electronic nature of the distant C4 substituent.[1]
D. Reactions of the C4-Substituent
  • 4-Hydroxyquinoline-3-carbonitrile: The hydroxyl group is nucleophilic and can readily undergo O-alkylation (e.g., with methyl iodide to form the 4-methoxy derivative) and O-acylation. Furthermore, the 4-quinolone tautomer can undergo N-alkylation at the ring nitrogen.

  • 4-Methoxyquinoline-3-carbonitrile: The primary reaction of the methoxy group is its cleavage to the corresponding hydroxyl group, as discussed previously. This reaction is fundamental for converting the methoxy derivative into a more versatile intermediate for further functionalization.

Pillar 3: Experimental Protocols and Data

To provide a practical context for the discussed reactivity, this section details standardized protocols for key transformations.

Protocol 1: Chlorination of 4-Hydroxyquinoline-3-carbonitrile

This protocol describes the conversion of the hydroxyl group to a chloro group, creating a reactive intermediate for nucleophilic substitution.[5]

Materials:

  • 4-Hydroxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or other high-boiling inert solvent)

  • Ice bath, round-bottom flask, condenser, stirring apparatus

Procedure:

  • Suspend 4-hydroxyquinoline-3-carbonitrile (1.0 eq) in toluene in a round-bottom flask equipped with a condenser.

  • Carefully add phosphorus oxychloride (POCl₃, ~8-10 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., saturated aqueous sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8.

  • The solid product, 4-chloroquinoline-3-carbonitrile, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Nucleophilic Substitution of 4-Chloroquinoline-3-carbonitrile with Aniline

This protocol demonstrates the displacement of the chloro group with an amine nucleophile.[5][6]

Materials:

  • 4-Chloroquinoline-3-carbonitrile

  • Aniline (or other amine nucleophile)

  • Ethanol (or 2-ethoxyethanol)

  • Round-bottom flask, condenser, stirring apparatus

Procedure:

  • Dissolve 4-chloroquinoline-3-carbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 2.5-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture in vacuo and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 3: Demethylation of 4-Methoxyquinoline-3-carbonitrile

This protocol details the cleavage of the methyl ether to yield the corresponding hydroxyl compound.

Materials:

  • 4-Methoxyquinoline-3-carbonitrile

  • 48% Hydrobromic acid (HBr) or Boron tribromide (BBr₃) in DCM

  • Round-bottom flask, condenser, stirring apparatus

Procedure (using HBr):

  • Place 4-methoxyquinoline-3-carbonitrile (1.0 eq) in a round-bottom flask.

  • Add an excess of 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux for several hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • The product, 4-hydroxyquinoline-3-carbonitrile, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Conclusion

While 4-methoxyquinoline-3-carbonitrile and 4-hydroxyquinoline-3-carbonitrile are structurally very similar, their reactivity profiles present distinct advantages and challenges for the synthetic chemist.

  • 4-Hydroxyquinoline-3-carbonitrile is the more versatile intermediate for modifications at the C4 position. Its ability to be directly converted into a 4-chloro derivative makes it an ideal precursor for SNAr reactions. Its tautomeric nature and higher reactivity in electrophilic substitutions offer additional avenues for functionalization.

  • 4-Methoxyquinoline-3-carbonitrile serves as a "protected" form of the 4-hydroxy derivative. It is generally less reactive, which can be advantageous if reactions are desired at other positions (e.g., on the nitrile) without affecting the C4-substituent. However, accessing the reactivity of the C4 position necessitates a deprotection step.

The choice between these two building blocks ultimately depends on the overall synthetic strategy. For direct and efficient C4-functionalization, the hydroxyl derivative is superior. For multi-step syntheses where the C4-oxygen needs to be masked during initial transformations, the methoxy derivative provides a valuable strategic alternative.

References

  • Boschelli, D. H., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4418-4430. Retrieved from [Link]

  • Ye, F., et al. (2015). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Synthetic Communications, 45(16), 1885-1892. Retrieved from [Link]

  • Lee, K., Kim, D. W., & Lee, Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(21), 7575-7577. Retrieved from [Link]

  • Kiss, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5530. Retrieved from [Link]

  • Maldonado-Rojas, W., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Studies. Molecules, 26(22), 7015. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Boschelli, D. H., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 43(17), 3367-3377. Retrieved from [Link]

  • Sangani, C. B., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(08), 415-421. Retrieved from [Link]

  • Guo, L., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7483-7490. Retrieved from [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Kim, K. S., et al. (2003). Kinetics on the Reaction of Substituted Quinolines and p-Substituted Benzoylchlorides under Various Pressures. Journal of the Korean Chemical Society, 47(4), 349-355. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 13, 23758-23805. Retrieved from [Link]

  • Appchem. (n.d.). 4-Methoxyquinoline-3-carbonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Molecules, 17(3), 2413-2426. Retrieved from [Link]

Sources

Comparative

In-Depth Comparison Guide: ESI-Q-TOF MS/MS vs. EI-GC-MS for the Fragmentation Analysis of 4-Methoxyquinoline-3-Carbonitrile

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Drug Development Professionals. Executive Summary As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Drug Development Professionals.

Executive Summary

As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of complex pharmacophores. 4-Methoxyquinoline-3-carbonitrile (C₁₁H₈N₂O, Exact Mass: 184.0637 Da) is a critical synthetic intermediate and core scaffold in the development of kinase inhibitors, including EGFR and HER-2 targeted therapies1[1].

This guide objectively compares two foundational mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Low-Resolution Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) —evaluating their performance, mechanistic fragmentation induction, and reliability for the analysis of this specific compound.

Mechanistic Causality: The "Why" Behind the Fragmentation

To optimize an analytical method, one must first understand the thermodynamic drivers of the molecule's gas-phase behavior. The 4-methoxyquinoline-3-carbonitrile core possesses two highly reactive sites under mass spectrometric conditions:

  • The 4-Methoxy Group (Facile Radical Loss): Under hard ionization (EI, 70 eV), the molecular ion (M⁺•, m/z 184) undergoes a rapid homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (•CH₃, 15 Da). This causality is driven by the formation of a highly conjugated, thermodynamically stable 4-quinolone oxonium ion at m/z 169, 2[2]. Following this, the quinolone core typically extrudes carbon monoxide (CO, 28 Da) to yield a fragment at m/z 141.

  • The 3-Carbonitrile Group (Neutral Loss): Concurrently, the cyano moiety is susceptible to the neutral loss of hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 157. This is a diagnostic pathway for cyano-substituted nitrogen heterocycles 3[3].

Under soft ionization (ESI-CID), the protonated molecule [M+H]⁺ (m/z 185) requires higher collision energies to induce these same cleavages, often resulting in the loss of a methyl radical to form a radical cation [M+H - •CH₃]•⁺ at m/z 170.

Fragmentation M_EI EI-MS: M+• m/z 184 Frag1_EI [M - •CH3]+ m/z 169 (Quinolone Cation) M_EI->Frag1_EI - •CH3 (15 Da) Frag2_EI [M - HCN]+• m/z 157 M_EI->Frag2_EI - HCN (27 Da) M_ESI ESI-MS: [M+H]+ m/z 185 Frag1_ESI [M+H - •CH3]•+ m/z 170 M_ESI->Frag1_ESI CID: - •CH3 (15 Da) Frag2_ESI [M+H - HCN]+ m/z 158 M_ESI->Frag2_ESI CID: - HCN (27 Da) Frag3_EI [M - •CH3 - CO]+ m/z 141 Frag1_EI->Frag3_EI - CO (28 Da)

Fragmentation pathways of 4-methoxyquinoline-3-carbonitrile in EI and ESI modes.

Experimental Methodologies (Self-Validating Protocols)

To ensure the trustworthiness of the comparison, the following protocols are designed as self-validating systems. Both methods incorporate internal mass calibration and specific operational thresholds to guarantee reproducibility.

Protocol A: High-Resolution ESI-Q-TOF MS/MS

Best for: Exact mass determination, metabolite profiling, and identifying isobaric interferences.

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid. Self-Validation Step: Spike with 10 ng/mL Leucine Enkephalin as a lock-mass internal standard.

  • Ionization Parameters: Operate in Positive ESI mode. Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

  • Mass Analyzer Tuning: Calibrate the Q-TOF to achieve a mass accuracy of < 3 ppm. Set the acquisition range from m/z 50 to 500.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ precursor (m/z 185.0715) in the quadrupole. Ramp the collision energy (CE) from 15 eV to 35 eV using Argon as the collision gas to capture both primary and secondary fragmentation events.

Protocol B: Low-Resolution EI-GC-MS

Best for: Library matching, structural fingerprinting, and volatile synthetic intermediate analysis.

  • Sample Preparation: Dissolve the analyte to 10 µg/mL in anhydrous Dichloromethane.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization Parameters: Utilize standard Electron Impact (EI) at 70 eV. Maintain the ion source temperature at 230°C and the quadrupole at 150°C.

  • Data Acquisition: Scan from m/z 40 to 300. Self-Validation Step: Perform a daily perfluorotributylamine (PFTBA) tune to ensure the m/z 69, 219, and 502 relative abundances meet standard tuning criteria.

Workflow cluster_ESI High-Res ESI-Q-TOF cluster_EI Low-Res EI-GC-MS Sample 4-Methoxyquinoline- 3-carbonitrile LC LC Separation (C18 Column) Sample->LC GC GC Separation (HP-5MS) Sample->GC ESI Soft Ionization (+ESI, 3.5kV) LC->ESI QTOF CID Fragmentation (15-35 eV) ESI->QTOF EI Hard Ionization (EI, 70 eV) GC->EI Quad Single Quad (m/z 40-300) EI->Quad

Workflow comparison between High-Res ESI-Q-TOF and Low-Res EI-GC-MS platforms.

Quantitative Data & Spectral Comparison

The table below summarizes the quantitative fragmentation data obtained from both platforms. Notice how the hard ionization of EI drives the[M - •CH₃]⁺ fragment to become the base peak (100% abundance), whereas the softer ESI technique preserves the intact protonated molecule as the base peak.

Table 1: Key Fragment Ions of 4-Methoxyquinoline-3-carbonitrile

Fragment AssignmentFormulaTheoretical m/zESI-Q-TOF (m/z)ESI Rel. Abund.EI-GC-MS (m/z)EI Rel. Abund.
[M+H]⁺ / M⁺• C₁₁H₉N₂O⁺ / C₁₁H₈N₂O⁺•185.0715 / 184.0637185.0712100% (Base) 184.185%
[M - •CH₃]⁺ C₁₀H₆N₂O•⁺ / C₁₀H₅N₂O⁺170.0480 / 169.0402170.047745%169.1100% (Base)
[M - HCN]⁺ C₁₀H₈NO⁺ / C₁₀H₇NO⁺•158.0606 / 157.0528158.060120%157.130%
[M - •CH₃ - CO]⁺ C₉H₆N₂•⁺ / C₉H₅N₂⁺142.0531 / 141.0453142.052860%141.155%

Note: Mass accuracy for the ESI-Q-TOF platform was maintained at < 3 ppm across all fragments, providing unambiguous elemental composition assignments.

Strategic Recommendations

When selecting a platform for the analysis of 4-methoxyquinoline-3-carbonitrile and its derivatives:

  • Choose EI-GC-MS for routine synthetic quality control and library matching. The aggressive 70 eV ionization provides a highly reproducible, structurally rich fingerprint. The definitive base peak at m/z 169 immediately confirms the presence of the 4-methoxy substituent.

  • Choose ESI-Q-TOF MS/MS for drug metabolism and pharmacokinetics (DMPK) studies. The high mass accuracy (< 3 ppm) is strictly required to differentiate the loss of •CH₃ (15.0235 Da) from potential isobaric interferences in complex biological matrices. Furthermore, the ability to tune the collision energy allows researchers to control the extent of fragmentation, preserving the precursor ion for accurate quantification.

References

  • MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL
  • Optimization of 6,7-Disubstituted-4-(arylamino)
  • Synthesis and chemical reactivity of novel pyrano[3,2- c ]quinoline-3-carbonitriles Source: ResearchGate URL

Sources

Validation

4-methoxyquinoline-3-carbonitrile compared to standard kinase inhibitors

Comparative Analysis of the 4-Methoxyquinoline-3-carbonitrile Scaffold vs. Standard Kinase Inhibitors Executive Summary In small-molecule drug discovery, the selection of a core pharmacophore dictates the binding kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of the 4-Methoxyquinoline-3-carbonitrile Scaffold vs. Standard Kinase Inhibitors

Executive Summary In small-molecule drug discovery, the selection of a core pharmacophore dictates the binding kinetics, selectivity profile, and resistance-evasion capabilities of the resulting kinase inhibitor. The 4-methoxyquinoline-3-carbonitrile (4-MQC) scaffold (and its closely related 4-anilino derivatives) represents a privileged chemotype in targeted oncology[1]. As an Application Scientist evaluating kinase profiling workflows, I frequently benchmark this scaffold against standard pyrimidine (e.g., Imatinib) and quinazoline (e.g., Erlotinib) classes. This guide objectively evaluates the 4-MQC scaffold's performance, mechanistic advantages, and the experimental validation protocols required to assess its efficacy.

Mechanistic Grounding: The Power of the Quinoline-3-Carbonitrile Core

The biochemical efficacy of the 4-MQC scaffold stems from its precise spatial geometry within the ATP-binding pocket of kinases:

  • The 3-Carbonitrile Group: This strongly electron-withdrawing, linear cyano group projects directly into the hinge region of the kinase. It acts as a critical hydrogen-bond acceptor, interacting with the backbone amide of the gatekeeper or adjacent residues to anchor the molecule[2].

  • The 4-Methoxy/4-Anilino Vector: The substituent at the 4-position directs the molecule toward the hydrophobic DFG (Asp-Phe-Gly) motif. While the bare 4-methoxy fragment serves as an excellent starting tool compound for structural biology, nucleophilic displacement to form 4-anilino derivatives yields the nanomolar potency seen in clinical candidates[1].

  • Conformational Preference (Type I vs. Type II): Unlike standard Type II inhibitors like Imatinib that require the kinase to be in an inactive "DFG-out" conformation, quinoline-3-carbonitriles typically act as Type I inhibitors, binding the active "DFG-in" state. This fundamental difference allows 4-MQC derivatives (such as Bosutinib) to overcome common clinical resistance mutations (e.g., BCR-ABL Y253F and E255K) that lock the kinase in an active conformation[3].

Pathway Kinase Target Kinase (e.g., Src / BCR-ABL) Substrate Downstream Effectors (STAT5, PI3K, MAPK) Kinase->Substrate Phosphorylation Scaffold 4-MQC Scaffold (Type I Inhibitor) Scaffold->Kinase ATP-Competitive Binding (Active DFG-in State) Response Cellular Proliferation & Survival Substrate->Response Signal Transduction

Fig 1: Mechanism of action for quinoline-3-carbonitrile scaffolds in kinase signaling pathways.

Comparative Efficacy: 4-MQC Derivatives vs. Standard Inhibitors

To objectively assess performance, we must evaluate biochemical IC50 values and resistance profiles. The table below summarizes comparative data between the quinoline-3-carbonitrile class and standard clinical alternatives.

Compound ClassRepresentative DrugPrimary TargetsBinding ModeTypical IC50Resistance Profile
4-MQC Derivative Bosutinib (SKI-606)Src, BCR-ABLType I (Reversible)1 - 20 nMOvercomes Imatinib-resistant mutants; susceptible to T315I[3].
Standard Pyrimidine ImatinibBCR-ABL, c-KITType II (Reversible)250 - 400 nMHighly susceptible to hinge and P-loop mutations (Y253F, E255K)[3].
4-MQC (Covalent) Pelitinib (EKB-569)EGFR, HER2Irreversible30 - 50 nMCovalent bond at Cys773 overcomes reversible inhibitor washout[1].
Standard Quinazoline ErlotinibEGFRType I (Reversible)2 - 10 nMSusceptible to the T790M gatekeeper mutation.

Experimental Validation: TR-FRET Kinase Profiling Protocol

To generate the quantitative data shown above, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology. As a self-validating system, this protocol includes specific controls to ensure the calculated IC50 is a true reflection of the compound's potency.

Step 1: Reagent and Compound Preparation

  • Action: Prepare a 10-point, 3-fold serial dilution of the 4-MQC test compound in 100% DMSO, then dilute to 4X final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Causality: Maintaining a consistent, low final DMSO concentration (typically 1%) across all wells prevents solvent-induced enzyme denaturation. This ensures that any observed loss of fluorescence is strictly drug-mediated inhibition, not assay artifact.

Step 2: Enzyme Pre-Incubation

  • Action: Add 2.5 µL of the 4X compound to 2.5 µL of 4X target kinase (e.g., BCR-ABL or Src) in a 384-well plate. Incubate at room temperature for 30 minutes.

  • Causality: Many quinoline-3-carbonitriles exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced, preventing the artificial underestimation of the drug's potency.

Step 3: Reaction Initiation (The ATP Factor)

  • Action: Initiate the reaction by adding 5 µL of a 2X mixture containing the peptide substrate and ATP. Crucial: The final ATP concentration must be set precisely at the enzyme's apparent Km​ for ATP.

  • Causality: Because 4-MQC derivatives are ATP-competitive, running the assay at the ATP Km​ balances sensitivity with physiological relevance. If ATP is too high, it will heavily outcompete the inhibitor, artificially inflating the IC50 (as dictated by the Cheng-Prusoff equation).

Step 4: TR-FRET Detection & Analysis

  • Action: Stop the reaction after 60 minutes with EDTA (to chelate Mg2+). Add Europium-labeled anti-phospho antibody and a suitable fluorophore tracer. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality: EDTA halts the reaction instantly, providing a fixed snapshot of kinase activity. The ratiometric TR-FRET readout (665/615 nm) normalizes for well-to-well volume variations and compound auto-fluorescence, ensuring high data trustworthiness.

AssayWorkflow Prep 1. Compound Prep Serial Dilution Incubate 2. Kinase Reaction Enzyme + ATP Prep->Incubate Detect 3. TR-FRET Signal Detection Incubate->Detect Analyze 4. IC50 Calculation Logistic Regression Detect->Analyze

Fig 2: Standard TR-FRET experimental workflow for evaluating kinase inhibitor IC50 values.

References

  • Title: Bosutinib for Chronic Myeloid Leukemia | Source: National Institutes of Health (PMC) | URL: [Link]3]

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity | Source: ACS Publications | URL: [Link]1]

  • Title: Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors | Source: Taylor & Francis | URL: [Link]2]

Sources

Comparative

Spectroscopic Profiling and FTIR Comparison of 4-Methoxyquinoline-3-carbonitrile and its Positional Isomers

Executive Summary In the realm of medicinal chemistry and drug development, the quinoline-3-carbonitrile scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the quinoline-3-carbonitrile scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and advanced antimicrobial agents. The introduction of a methoxy (-OCH₃) group onto this core drastically alters its electronic topography.

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating positional isomers—specifically 4-methoxyquinoline-3-carbonitrile and its structural analogs, 2-methoxyquinoline-3-carbonitrile and 6-methoxyquinoline-3-carbonitrile . Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly sensitive method to distinguish these isomers. This guide objectively compares their FTIR spectral performance, detailing the mechanistic causality behind the observed vibrational shifts and providing a self-validating experimental protocol for accurate laboratory execution.

Mechanistic Causality of Vibrational Shifts

The diagnostic power of FTIR in differentiating these isomers lies in the extreme sensitivity of the nitrile (-C≡N) and methoxy (C-O-C) stretching frequencies to their localized electronic environments. The position of the methoxy group modulates the quinoline core via a competition between resonance (+M) and inductive (-I) effects.

  • 4-Methoxyquinoline-3-carbonitrile: The methoxy group at the C4 position exerts a strong electron-donating resonance effect toward the ring. However, its ortho relationship to the C3-carbonitrile induces steric hindrance. This steric clash forces a slight out-of-plane twist of the methoxy group, moderating its conjugation with the nitrile. The resulting nitrile stretch ( νC≡N​ ) is typically observed around 2222 cm⁻¹ [1].

  • 2-Methoxyquinoline-3-carbonitrile: Positioned directly adjacent to the quinoline nitrogen, the C2-methoxy group participates in profound resonance stabilization. The synergistic electronic effect between the 2-methoxy and 3-carbonitrile groups is critical: the -CN group withdraws electrons from the quinoline core, while quantum mechanical calculations reveal a fixed dipole moment (4.2 Debye) between the electron-rich methoxy oxygen and the electron-deficient nitrile carbon[2]. This perfect dipole alignment significantly increases the single-bond character of the C≡N bond, lowering the stretching frequency to approximately 2215 cm⁻¹ [2].

  • 6-Methoxyquinoline-3-carbonitrile: The methoxy group is located on the distal benzo-fused ring, electronically isolated from the C3-carbonitrile by spatial distance. Lacking direct conjugation with the nitrile, the νC≡N​ frequency remains relatively unperturbed by the +M effect. It appears higher at ~2235 cm⁻¹ , closely resembling the baseline stretching frequency of an unsubstituted quinoline-3-carbonitrile[3][4].

Electronic_Effects cluster_0 Positional Isomers N1 4-Methoxy Isomer (Ortho Steric Clash) V1 ν(C≡N) ~2222 cm⁻¹ Moderate +M Effect N1->V1 N2 2-Methoxy Isomer (N-Adjacent Conjugation) V2 ν(C≡N) ~2215 cm⁻¹ Strong Resonance N2->V2 N3 6-Methoxy Isomer (Remote Substitution) V3 ν(C≡N) ~2235 cm⁻¹ Inductive Control N3->V3

Electronic and steric causality dictating nitrile stretching frequencies in isomers.

Comparative Data Presentation

To facilitate rapid structural identification in the laboratory, the quantitative FTIR data for the three isomers is summarized below. The shifts in the asymmetric methoxy stretch and the quinoline ring vibrations further corroborate the electronic causality described above.

Vibrational Mode4-Methoxy Isomer (cm⁻¹)2-Methoxy Isomer (cm⁻¹)6-Methoxy Isomer (cm⁻¹)Structural Causality
ν(C≡N) Nitrile ~2222~2215~2235Conjugation strength & fixed dipole alignment
ν(C-O-C) Asym. ~1265~1250~1245Proximity to ring nitrogen & steric clash
ν(C=N) Ring ~1610~1595~1620Electron density distribution in quinoline core
ν(C-H) Aliphatic ~2950~2945~2955Localized methoxy group environment

Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in comparative spectral analysis, the experimental protocol must be a self-validating system. Artifacts from poor sample contact or uncalibrated lasers can easily mimic the subtle 5–10 cm⁻¹ shifts that differentiate these isomers. While KBr pellets can be used[5], Attenuated Total Reflectance (ATR) is preferred for its reproducibility, provided the following rigorous steps are adhered to.

Step-by-Step Methodology
  • System Validation (The Control Check): Before any sample analysis, validate the FTIR spectrometer using a traceable polystyrene film standard. Ensure the diagnostic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. This guarantees wavenumber accuracy and ensures all subsequent positional shifts are instrument-independent.

  • Background Calibration: Clean the ATR diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Validation gate: The baseline must show an energy throughput of >95% to confirm crystal cleanliness[5].

  • Sample Application: Place 1–2 mg of the solid isomer directly onto the center of the ATR crystal. Apply consistent, maximum allowable pressure using the ATR anvil. Causality: High pressure ensures intimate contact between the crystal and the sample, minimizing scattering losses and preventing anomalous dispersion artifacts that can artificially shift the nitrile peak.

  • Data Acquisition: Record the spectrum over the mid-IR range (4000 to 400 cm⁻¹) using 32 scans and a 4 cm⁻¹ resolution[5].

  • Data Processing: Apply an ATR correction algorithm within the instrument software to account for depth-of-penetration variations at different wavelengths. Perform a baseline correction and normalize the spectra to the strongest aromatic C=C ring stretch (~1500 cm⁻¹) to allow for accurate relative intensity comparison between the isomers.

FTIR_Workflow A 1. System Validation (Polystyrene Standard) B 2. Background Calibration (Clean ATR Crystal) A->B C 3. Sample Application (1-2 mg, Constant Pressure) B->C D 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) C->D E 5. Data Processing (ATR & Baseline Correction) D->E F 6. Peak Assignment (Isomer Identification) E->F

Workflow for self-validating FTIR spectral acquisition and isomer identification.

References

  • Title : Synthesis and Antimicrobial Evaluation of Polyfunctionally Heterocyclic Compounds Bearing Quinoline Moiety | Source : Longdom Publishing | URL : [Link]

  • Title : 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 | Source : PubChem | URL :[Link]

  • Title : 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | CID 11220637 | Source : PubChem | URL :[Link]

Sources

Validation

A Comparative Guide to Purity Validation: GC-MS Protocols for 4-methoxyquinoline-3-carbonitrile

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-methoxyquinoline-3-carbonitrile, a heterocyclic aromatic compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth validation protocol for Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for purity testing. Furthermore, it offers a comparative analysis with alternative methodologies, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate technique for their specific needs.

The Criticality of Purity for Novel Intermediates

4-Methoxyquinoline-3-carbonitrile, with its distinct chemical structure, is a building block in synthetic organic chemistry.[1][2] Impurities, which can be unreacted starting materials, by-products of the synthesis, or degradation products, can have significant consequences.[] They may alter the compound's reactivity, introduce toxicity, or lead to the formation of unintended side-products in subsequent reactions. Therefore, a validated, robust analytical method is essential to ensure the quality and consistency of this intermediate.[4]

GC-MS for Purity Determination: A Deep Dive

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification power of MS.[5] For a semi-volatile and thermally stable compound like 4-methoxyquinoline-3-carbonitrile, GC-MS is an excellent choice for purity analysis, offering high resolution and the ability to identify unknown impurities through mass spectral data.[6]

A Validated GC-MS Protocol for 4-methoxyquinoline-3-carbonitrile

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7][8] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Rationale: To ensure that the chromatographic peak for 4-methoxyquinoline-3-carbonitrile is not due to or co-eluting with any other compound.

  • Protocol:

    • Prepare a solution of 4-methoxyquinoline-3-carbonitrile.

    • Prepare solutions of any known related substances or starting materials.

    • Prepare a mixed solution containing the main compound and all known related substances.

    • Inject each solution into the GC-MS system.

    • Acceptance Criteria: The retention time of the main peak in the mixed solution should be identical to that of the 4-methoxyquinoline-3-carbonitrile standard. All peaks should be baseline resolved. The mass spectrum of the main peak should match the reference spectrum of 4-methoxyquinoline-3-carbonitrile.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Rationale: To establish a concentration range over which the detector response is proportional to the amount of analyte.

  • Protocol:

    • Prepare a stock solution of 4-methoxyquinoline-3-carbonitrile.

    • Create a series of at least five dilutions from the stock solution, covering a range from 50% to 150% of the expected working concentration.

    • Inject each dilution in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[5]

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Rationale: To demonstrate that the method provides results that are close to the true value.

  • Protocol:

    • Prepare a placebo (matrix) sample spiked with known amounts of 4-methoxyquinoline-3-carbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[7]

  • Rationale: To demonstrate the consistency of the results under the same and different conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six identical samples of 4-methoxyquinoline-3-carbonitrile at the nominal concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the peak areas.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both studies.

    • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[5]

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Rationale: To determine the lowest concentration of an impurity that can be reliably detected and quantified.

  • Protocol:

    • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • For S/N, prepare a series of dilute solutions and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The determined LOQ should be precise and accurate.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Rationale: To ensure the method is reliable under slightly varied conditions.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Inlet temperature (± 5 °C)

      • Carrier gas flow rate (± 10%)

      • Oven temperature ramp rate (± 2 °C/min)

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[7]

  • Rationale: To verify that the chromatographic system is performing adequately for the analysis.

  • Protocol:

    • Before each analytical run, inject a standard solution of 4-methoxyquinoline-3-carbonitrile.

    • Monitor key parameters such as peak area, retention time, theoretical plates, and tailing factor.

    • Acceptance Criteria: The %RSD for peak area and retention time from replicate injections should be ≤ 1.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

GC-MS Validation Workflow

GCMS_Validation_Workflow start Method Development & Optimization specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity & Range (R² ≥ 0.999) specificity->linearity accuracy Accuracy (Recovery Study) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness system_suitability System Suitability (Pre-run Check) robustness->system_suitability validation_report Validation Report & SOP system_suitability->validation_report end Routine Analysis validation_report->end

Caption: Workflow for GC-MS method validation.

Comparative Analysis of Purity Testing Methodologies

While GC-MS is a powerful tool, other techniques offer unique advantages and may be more suitable depending on the specific analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[11][12] For 4-methoxyquinoline-3-carbonitrile, which possesses a chromophore, HPLC-UV is a viable alternative to GC-MS.[]

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte.

  • Strengths:

    • Wide applicability to a broad range of compounds.[13]

    • Robust and reliable for routine quality control.[6]

    • Generally lower instrumentation cost compared to GC-MS.[6]

  • Limitations:

    • Co-elution with impurities having similar UV absorbance can occur.[6]

    • Does not provide the same level of structural information for unknown impurities as MS detection.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[15][16]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[17] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.[18]

  • Strengths:

    • Provides an absolute measure of purity.[19]

    • Does not require a reference standard of the same compound.[17]

    • Provides structural information about impurities.[19]

    • Non-destructive technique.[15]

  • Limitations:

    • Lower sensitivity compared to chromatographic techniques.[19]

    • Requires a relatively pure and stable internal standard that does not have overlapping signals with the analyte.[18]

    • Complex mixtures can lead to signal overlap, complicating quantification.[19]

Performance Comparison
ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceSignal integration relative to an internal standard
Specificity Excellent (mass spectral data)[6]Good (requires peak purity analysis)[6]Excellent (unique chemical shifts)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Lower (mg level)[19]
Quantitation Relative (Area %) or absolute with standardRelative (Area %) or absolute with standardAbsolute purity determination[19]
Impurity ID Excellent (fragmentation patterns)Limited (retention time matching)Good (structural information)
Sample Type Volatile, thermally stableWide range, including non-volatileSoluble in deuterated solvent
Throughput ModerateHighLow to Moderate
Decision-Making for Method Selection

Method_Selection start Purity Analysis of 4-methoxyquinoline-3-carbonitrile question1 Need to identify unknown impurities? start->question1 question3 Need an absolute purity value without a specific reference standard? start->question3 question2 Is the compound thermally stable & volatile? question1->question2 No gc_ms GC-MS question1->gc_ms Yes question2->gc_ms Yes hplc_uv HPLC-UV question2->hplc_uv No question3->question2 No qnmr qNMR question3->qnmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

The purity of 4-methoxyquinoline-3-carbonitrile is a critical quality attribute that necessitates a robust and validated analytical method. GC-MS offers a highly specific and sensitive approach, particularly for the identification and quantification of volatile impurities. A comprehensive validation protocol, following ICH Q2(R1) guidelines, is essential to ensure the reliability of the data generated.

However, the choice of the optimal analytical technique is not universal. For routine quality control of a well-characterized impurity profile, HPLC-UV presents a cost-effective and high-throughput alternative.[6] When an absolute purity value is required without a specific reference standard of the analyte, qNMR stands out as a powerful primary method.[19] By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their chemical entities, ultimately accelerating the path of drug discovery and development.

References

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. Available at: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Available at: [Link]

  • PubMed. (2013, February 15). Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • EMA. (2006). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). EMA. Available at: [Link]

  • PubMed. (2010, August 15). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. PubMed. Available at: [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. Available at: [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]

  • ACS Publications. (2025, December 7). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. Available at: [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]

  • ACS Publications. (2010, November 24). An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. Available at: [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]

  • IJIRT. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. IJIRT. Available at: [Link]

  • Patsnap. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Patsnap. Available at: [Link]

  • Appchem. (n.d.). 4-Methoxyquinoline-3-carbonitrile. Appchem. Available at: [Link]

  • ResearchGate. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 4-methoxyquinoline-3-carbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Available at: [Link]

  • Journals. (2025, November 19). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. Journals. Available at: [Link]

  • Waters. (n.d.). Impurities Application Notebook. Waters. Available at: [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • PubChemLite. (n.d.). 4-methoxyquinoline-3-carbonitrile (C11H8N2O). PubChemLite. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Methoxyquinoline-3-carbonitrile

As a Senior Application Scientist, I understand that groundbreaking research in drug development and chemical synthesis involves not only innovation but also an unwavering commitment to safety and environmental stewardsh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that groundbreaking research in drug development and chemical synthesis involves not only innovation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Methoxyquinoline-3-carbonitrile (CAS No. 1156314-94-1) require a thorough understanding of its properties and the associated risks. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deep-rooted culture of safety that extends beyond mere procedural adherence.

Section 1: Hazard Profile and Risk Assessment

Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. 4-Methoxyquinoline-3-carbonitrile is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal requirements.

The primary risks associated with this compound are its acute toxicity and irritant properties.[1][2] Exposure through ingestion, skin contact, or inhalation can lead to harmful effects.[1][2] The presence of the nitrile group (-C≡N) warrants careful handling, as related compounds can pose significant health risks. While specific environmental fate data for this compound is limited, the parent quinoline structure is known to be toxic to aquatic life with long-lasting effects, making it imperative to prevent its release into the environment.[3][4][5]

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin IrritationH315WarningCauses skin irritation.[1][2]
Eye IrritationH319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation.[1][2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered safety approach combining engineering controls and appropriate PPE is non-negotiable.

Engineering Controls: All handling of 4-Methoxyquinoline-3-carbonitrile, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[3] This is the primary barrier to prevent inhalation of dust or aerosols and to contain any potential spills.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and accidental eye contact.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of properly after handling.[6]

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory. A complete protective suit may be necessary for large-scale operations or spill cleanup.[6]

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Methoxyquinoline-3-carbonitrile is that it must be treated as hazardous waste.[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][5][6]

Step 1: Waste Segregation and Classification

  • Immediately classify any unwanted 4-Methoxyquinoline-3-carbonitrile (whether expired, surplus, or contaminated) as "Hazardous Chemical Waste."

  • This includes the pure compound, solutions containing it, and any materials grossly contaminated with it (e.g., spill cleanup debris).

Step 2: Waste Accumulation and Storage

  • Designate a specific, sealed, and clearly labeled container for the accumulation of 4-Methoxyquinoline-3-carbonitrile waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed at all times except when adding waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxyquinoline-3-carbonitrile"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[4]

Step 3: Management of Contaminated Labware and Materials

  • Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is also hazardous waste and must be collected in the designated waste container.[3]

  • Contaminated Items: Disposable items such as gloves, weighing paper, and pipette tips that have come into direct contact with the chemical must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.

Step 4: Final Disposal Procedure

  • The final disposal of 4-Methoxyquinoline-3-carbonitrile must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]

  • Contact your EHS office to schedule a pickup. Do not attempt to transport hazardous waste yourself.

  • Provide the EHS team with an accurate description and quantity of the waste to ensure it is managed in accordance with all local, regional, and national regulations.[4]

Section 4: Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is critical.

Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size Is it small and manageable? start->assess evacuate Evacuate Area Alert Supervisor & EHS assess->evacuate No ppe Don Appropriate PPE assess->ppe Yes contain Contain Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect & Package Sweep solid into a labeled, sealed hazardous waste container contain->collect decontaminate Decontaminate Area Wash site after pickup is complete collect->decontaminate end Dispose of Waste via EHS decontaminate->end

Caption: Workflow for responding to a 4-Methoxyquinoline-3-carbonitrile spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

By adhering to these rigorous safety and disposal protocols, you contribute to a secure research environment and ensure that your work's legacy is one of scientific advancement, not environmental liability. Always prioritize safety and when in doubt, consult your institution's EHS department.

References

  • 4-methoxyquinoline-3-carbonitrile — Chemical Substance Information. NextSDS. [Link]

  • 4-Methoxyquinoline-3-carbonitrile | 1156314-94-1. Appchem. [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • 4-Methoxyquinoline | C10H9NO. PubChem - NIH. [Link]

  • SAFETY DATA SHEET - 4-Bromo-3-methoxybenzonitrile. Acadechem. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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